Technical Documentation Center

3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride
  • CAS: 2098108-17-7

Core Science & Biosynthesis

Foundational

Spectroscopic Elucidation of 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl: A Comprehensive Analytical Guide

Executive Summary 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride (CAS 2098108-17-7) is a highly specialized nortropane derivative characterized by a rigid bicyclic framework and an exocyclic double bond[1]. Compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride (CAS 2098108-17-7) is a highly specialized nortropane derivative characterized by a rigid bicyclic framework and an exocyclic double bond[1]. Compounds containing the benzylidene-tropane or benzylidene-quinuclidine motif are of significant interest in neuropharmacology, particularly as selective pharmacophores for nicotinic α7-type acetylcholine receptors[2].

For researchers and drug development professionals, the unambiguous structural characterization of this molecule is critical. The presence of the secondary amine hydrochloride salt, combined with the anisotropic effects of the benzylidene group, creates a complex spectroscopic profile[3]. This whitepaper provides an authoritative, self-validating framework for the spectroscopic analysis (NMR, FTIR, and LC-MS) of 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl, detailing the causality behind experimental choices and providing robust data interpretation models.

Structural Dynamics & Spectroscopic Causality

To accurately interpret the spectroscopic data of 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl, one must first understand the geometric and electronic realities of the molecule:

  • The Bicyclic Core (Nortropane): The 8-azabicyclo[3.2.1]octane system forces the molecule into a rigid chair-envelope conformation. Because it is a hydrochloride salt, the nitrogen at position 8 is protonated ( NH2+​ ). This localized positive charge exerts a strong electron-withdrawing inductive effect, significantly deshielding the adjacent bridgehead protons (C1 and C5) in NMR spectroscopy.

  • Symmetry Breaking via the Exocyclic Double Bond: In an unsubstituted nortropane, the molecule possesses a plane of symmetry ( Cs​ ). However, the introduction of the exocyclic benzylidene group ( =CH−Ph ) at C3 breaks this symmetry. The phenyl ring is locked in space, creating a strong magnetic anisotropic cone . Consequently, the allylic protons at C2 and C4 are rendered diastereotopic. The protons residing on the same side as the phenyl ring (cis-relationship) experience a different magnetic shielding environment than those on the opposite side, resulting in distinct, highly resolved multiplet signals[3].

AnalyticalWorkflow Prep Sample Preparation (Desalting / Dissolution) LCMS LC-MS/MS Analysis (Exact Mass & Fragments) Prep->LCMS FTIR FTIR Spectroscopy (Functional Groups) Prep->FTIR NMR 1D & 2D NMR (Structural Elucidation) Prep->NMR Data Data Synthesis & Structural Confirmation LCMS->Data FTIR->Data NMR->Data

Comprehensive analytical workflow for the spectroscopic validation of the target compound.

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical workflows must be designed as self-validating systems. The following protocols integrate mandatory Quality Control (QC) checkpoints to eliminate false positives.

Protocol A: High-Resolution LC-ESI-MS/MS

Causality: Electrospray Ionization in positive mode (ESI+) is selected because the secondary aliphatic amine of the nortropane core has a high proton affinity, guaranteeing excellent ionization efficiency.

  • System Calibration: Calibrate the Q-TOF mass spectrometer using a standard tuning mix to ensure mass accuracy is strictly <5 ppm . Run a solvent blank to establish the baseline.

  • Sample Preparation: Dilute the compound to in a 50:50 mixture of LC-MS grade Acetonitrile and Water. Add 0.1% Formic Acid. Validation logic: The acidic modifier ensures the amine remains fully protonated in solution, preventing signal splitting between free base and salt forms.

  • Acquisition: Inject . Isolate the precursor ion ( [M+H]+ at m/z200.14 ).

  • Fragmentation: Apply a collision-induced dissociation (CID) energy ramp of 15–30 eV to generate the MS/MS spectrum.

Protocol B: Multinuclear & 2D NMR Spectroscopy

Causality: DMSO- d6​ is chosen over D2​O . While D2​O would dissolve the salt, it would also cause rapid deuterium exchange of the NH2+​ protons, erasing their signals. DMSO- d6​ preserves these exchangeable protons, allowing direct confirmation of the hydrochloride salt state.

  • System Suitability: Run a baseline scan of the DMSO- d6​ solvent ( 99.9% D ) to confirm the absence of residual H2​O that could obscure the allylic proton region ( 2.5−3.5 ppm ).

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ . Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard ( 0.00 ppm ).

  • Acquisition: Acquire 1H NMR at 600 MHz (16 scans) and 13C NMR at 150 MHz (1024 scans).

  • Orthogonal Validation (2D NMR): Acquire 1H−1H COSY and 1H−13C HSQC spectra. Validation logic: 2D NMR is mandatory to unambiguously map the complex, overlapping diastereotopic signals of the C2 and C4 protons.

Protocol C: ATR-FTIR Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pelleting. Pressing the hydrochloride salt into a KBr matrix under high pressure can induce a solid-state ion exchange (forming the HBr salt), which alters the vibrational spectrum. ATR analyzes the native crystal lattice.

  • Calibration: Perform a background scan on the clean diamond crystal. Validate the optical path using a polystyrene standard film (confirming the sharp 1601 cm−1 band).

  • Acquisition: Place 2 mg of the solid directly onto the crystal. Apply consistent anvil pressure and record from 4000 to 400 cm−1 at 4 cm−1 resolution (32 scans).

Spectroscopic Analysis & Data Presentation

Mass Spectrometry (MS) Data

The exact mass of the free base ( C14​H17​N ) is 199.14 Da . In ESI+ mode, the protonated molecule [M+H]+ is observed at m/z200.14 . The fragmentation pathway is driven by the stability of the resulting carbocations[2].

MSPathway Parent [M+H]+ m/z 200.14 (Protonated Free Base) Frag1 Loss of NH3 m/z 183.11 Parent->Frag1 -NH3 (-17 Da) Frag2 Tropylium Cation m/z 91.05 Parent->Frag2 Benzyl Cleavage Frag3 Nortropane Cleavage m/z 108.08 Parent->Frag3 Ring Cleavage

Proposed ESI-MS/MS fragmentation pathways for 3-Benzylidene-8-azabicyclo[3.2.1]octane.

Table 1: ESI-MS/MS Fragmentation Data

m/z (Observed)Ion TypeFormulaCausality / Fragmentation Mechanism
200.14 [M+H]+ [C14​H18​N]+ Protonation of the secondary amine in ESI+ mode
183.11 Fragment [C14​H15​]+ Loss of NH3​ (17 Da) from the protonated nortropane core
108.08 Fragment [C7​H10​N]+ Retro-aldol-like cleavage of the bicyclic system
91.05 Fragment [C7​H7​]+ Cleavage of the benzyl group forming a stable tropylium cation
Nuclear Magnetic Resonance (NMR) Data

The NMR assignments reflect the rigid geometry of the molecule. The 1H NMR spectrum is dominated by the downfield shift of the bridgehead protons due to the NH2+​ group, and the distinct splitting of the C2/C4 protons due to the benzylidene anisotropic cone[4].

Table 2: 1H and 13C NMR Assignments (in DMSO- d6​ )

Position 13C Shift (ppm) 1H Shift (ppm)Multiplicity & J (Hz)Structural Causality / Notes
C1, C5 (Bridgehead)53.24.15br sStrongly deshielded by adjacent N+ charge
C2 (Allylic)36.52.80, 3.25ddd, J=16,4,2 Diastereotopic; split by geminal & vicinal coupling
C3 (Quaternary)138.4--Exocyclic alkene carbon
C4 (Allylic)31.22.50, 2.95ddd, J=16,4,2 Diastereotopic; distinct from C2 due to =CH−Ph proximity
C6, C7 (Bridge)27.81.85, 2.10mEthylene bridge protons
N8 (Amine Salt)-8.80, 9.20br s NH2+​ protons (slow exchange in DMSO)
C1' (Alkene CH)123.56.55sBenzylidene proton
C2' (Ipso Ph)136.0--Aromatic quaternary carbon
C3', C7' (Ortho Ph)128.57.35d, J=7.5 Aromatic CH
C4', C6' (Meta Ph)129.27.42t, J=7.5 Aromatic CH
Infrared (FTIR) Data

The FTIR spectrum provides orthogonal confirmation of the functional groups, specifically validating the hydrochloride salt state versus the free base.

Table 3: Key FTIR Vibrational Modes

Wavenumber ( cm−1 )Peak Shape / IntensityAssignmentStructural Causality
2950 - 2500 Broad, Strong N−H+ stretchingDiagnostic characteristic of secondary amine HCl salts
3055 Sharp, Weak sp2 C−H stretchingAromatic and alkene C−H bonds
2920, 2850 Sharp, Medium sp3 C−H stretchingNortropane aliphatic framework
1652 Sharp, Medium C=C stretchingExocyclic benzylidene double bond
755, 702 Sharp, Strong C−H out-of-plane bendDiagnostic for a mono-substituted benzene ring

References

  • Papke, R. L., et al. "Multiple Pharmacophores for the Selective Activation of Nicotinic α7-Type Acetylcholine Receptors". Journal of Pharmacology and Experimental Therapeutics (via NCBI PMC). Retrieved from[Link]

  • Hu, F., et al. "Enantioselective Synthesis of Axially Chiral Alkylidenecycloalkanes via Copper-Catalyzed Functionalization of Acyl Allenols". ACS Catalysis. Retrieved from[Link]

Sources

Exploratory

The Architecture of Tropane Alkaloids: From Historical Discovery to Synthetic Biology and Modern Analytics

Executive Summary Tropane alkaloids (TAs) are a structurally diverse class of bicyclic nitrogen-containing secondary metabolites, primarily biosynthesized by the Solanaceae and Erythroxylaceae plant families. Characteriz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tropane alkaloids (TAs) are a structurally diverse class of bicyclic nitrogen-containing secondary metabolites, primarily biosynthesized by the Solanaceae and Erythroxylaceae plant families. Characterized by their signature 8-azabicyclo[3.2.1]octane core, compounds such as atropine, scopolamine, and cocaine have profoundly shaped the history of pharmacology. This whitepaper provides a rigorous technical examination of TAs, bridging their historical discovery with modern biosynthetic engineering and state-of-the-art analytical quantification methodologies.

Historical Milestones: The Isolation of the Tropane Core

The discovery of tropane alkaloids in the 19th century marked a paradigm shift in natural product chemistry, transitioning medicine from crude plant extracts to purified, dosable active pharmaceutical ingredients (APIs). The isolation protocols developed during this era laid the foundation for modern acid-base extraction techniques.

Early researchers exploited the basic nature of the tropane nitrogen (pKa ~9.8). By treating plant biomass with alkaline solutions, they converted the alkaloid salts into their free-base forms, which were then partitioned into organic solvents.

Table 1: Chronology of Tropane Alkaloid Discovery
YearScientist(s)Key AchievementPrimary Plant Source
1831 Heinrich F. G. MeinFirst isolation of crystalline atropine[1].Atropa belladonna
1833 P. L. Geiger & O. HesseIndependent isolation and chemical characterization of atropine.Hyoscyamus niger
1855 Friedrich GaedckeFirst isolation of cocaine (named "erythroxyline").Erythroxylum coca
1860 Albert NiemannImproved cocaine isolation and described its anesthetic properties[1].Erythroxylum coca
1881 Albert LadenburgFirst isolation of scopolamine.Scopolia species
1917 Sir Robert RobinsonBiomimetic total synthesis of the tropane ring system (tropinone).Synthetic

Robinson’s 1917 one-pot synthesis of tropinone via a Mannich-type reaction remains one of the most elegant examples of biomimetic synthesis in organic chemistry, proving that complex bicyclic systems could be assembled under mild physiological conditions.

Biosynthetic Pathways and Metabolic Engineering

Understanding the natural biosynthesis of TAs is critical for metabolic engineering. The pathway is highly compartmentalized in plants, occurring primarily in the roots, followed by xylem transport to the aerial organs[2].

The Natural Pathway

The biosynthesis begins with the diversion of primary amino acids (ornithine or arginine) into the formation of a nitrogen-containing heterocycle. The first committed, rate-limiting step is the methylation of putrescine by Putrescine N-methyltransferase (PMT) [3]. The pathway then proceeds through a series of oxidations and cyclizations to form the tropane core (tropinone).

Crucially, the stereochemistry of the final product is dictated by Tropinone Reductase I (TR-I) , which reduces tropinone to the α-isomer (tropine), the direct precursor to hyoscyamine and scopolamine[3].

Biosynthesis Ornithine Ornithine / Arginine Putrescine Putrescine Ornithine->Putrescine Decarboxylation NMP N-Methylputrescine Putrescine->NMP PMT Enzyme Tropinone Tropinone NMP->Tropinone MPO & Cyclization Tropine Tropine Tropinone->Tropine TR-I Enzyme Hyoscyamine Hyoscyamine Tropine->Hyoscyamine Esterification Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H Enzyme

Caption: Biosynthetic pathway of tropane alkaloids from amino acid precursors to scopolamine.

Table 2: Key Enzymes in Tropane Alkaloid Biosynthesis
EnzymeAbbr.Catalytic RoleSubcellular Localization
Putrescine N-methyltransferasePMTRate-limiting methylation of putrescine to N-methylputrescine.Root Pericycle
Tropinone Reductase ITR-IStereospecific reduction of tropinone to tropine.Root Endodermis
Hyoscyamine 6β-hydroxylaseH6HTwo-step epoxidation of hyoscyamine to scopolamine.Root Pericycle
The Synthetic Biology Revolution: Yeast Cell Factories

Historically, the global supply of medicinal TAs (classified as essential medicines by the WHO) has relied entirely on the agricultural cultivation of nightshade crops, leaving supply chains vulnerable to climate events. In a landmark 2020 study published in Nature, Dr. Christina Smolke’s laboratory at Stanford University engineered Saccharomyces cerevisiae (baker's yeast) to perform the de novo biosynthesis of hyoscyamine and scopolamine[4][5].

Mechanistic Insight: Replicating this pathway in a single-cell microbe required overcoming the spatial compartmentalization inherent to plants. The team successfully integrated 26 genes from 10 different organisms across 4 kingdoms, utilizing plant vacuolar alkaloid transporters to route intermediates to specific subcellular locations within the yeast, thereby preventing intermediate toxicity and enzyme cross-talk[5].

Modern Analytical Methodologies: LC-MS/MS Quantification

As an Application Scientist, ensuring the safety of agricultural commodities and the purity of engineered TA products requires robust, high-throughput analytical methods. Due to the high toxicity of TAs (specifically atropine and scopolamine), regulatory bodies like the European Union have set stringent Maximum Residue Limits (MRLs) down to 1 µg/kg in certain foods[6].

To achieve this sensitivity, traditional GC-MS methods—which require tedious derivatization—have been entirely superseded by Ultra-High Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS) utilizing Solid-Liquid Extraction (SLE) or QuEChERS methodologies[7][8].

The Rationale Behind the Analytical Workflow
  • Extraction Chemistry: A dilute-and-shoot (DnS) approach using Acetonitrile:Water (60:40 v/v) with 1% Formic Acid is optimal[7]. The acidic environment ensures the tropane nitrogen is fully protonated, maximizing its solubility in the aqueous phase while precipitating large matrix proteins.

  • Chromatographic Selectivity: While C18 columns are standard, Pentafluorophenyl (PFP) columns are vastly superior for TAs. The fluorinated stationary phase provides orthogonal π−π and dipole-dipole interactions, which are critical for resolving the rigid bicyclic ring and separating isobaric interferences.

  • Self-Validating Quantification: Matrix effects (ion suppression/enhancement) in ESI-MS are severe for complex plant matrices. The protocol mandates the use of Stable Isotope Dilution Assay (SIDA) . By spiking samples with Atropine-d3 and Scopolamine-d3 prior to extraction, any analyte loss or ionization variance is mathematically corrected, ensuring a self-validating system[6][8].

Workflow Sample Sample Prep (Lyophilize & Grind) Extraction SLE Extraction (ACN:H2O + FA) Sample->Extraction Spike Isotope Dilution (Internal Standards) Extraction->Spike LC UHPLC Separation (PFP Column) Spike->LC MS Tandem MS (MRM Mode) LC->MS

Caption: High-throughput LC-MS/MS analytical workflow for tropane alkaloid quantification.

Protocol: High-Throughput SLE-DnS LC-MS/MS for TA Quantification

Step 1: Sample Preparation & Isotope Spiking

  • Weigh 1.00 g (± 0.01 g) of homogenized, lyophilized sample into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with 50 µL of a 100 ng/mL internal standard mix (Atropine-d3 and Scopolamine-d3 in methanol). Allow to equilibrate for 15 minutes. Causality: Pre-extraction spiking ensures the internal standard undergoes the exact same matrix interactions and recovery losses as the native analytes.

Step 2: Solid-Liquid Extraction (SLE)

  • Add 10.0 mL of Extraction Solvent (Acetonitrile:Water 60:40 v/v containing 1% Formic Acid).

  • Agitate via mechanical shaker for 90 minutes at 300 RPM.

  • Centrifuge at 4000 × g for 15 minutes at 4°C to pellet the solid matrix.

Step 3: Dilute-and-Shoot (DnS)

  • Transfer 500 µL of the supernatant to a 2 mL glass LC vial.

  • Dilute with 500 µL of LC-MS grade Water (containing 0.1% Formic Acid) to reduce the organic solvent strength. Causality: Diluting the injection solvent prevents poor peak shape (fronting) caused by solvent mismatch when injecting onto the highly aqueous initial mobile phase.

  • Filter through a 0.22 µm PTFE syringe filter.

Step 4: UHPLC-MS/MS Analysis

  • Column: PFP (Pentafluorophenyl) column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • MS Detection: Operate the Triple Quadrupole (QqQ) in Positive Electrospray Ionization (ESI+) utilizing Multiple Reaction Monitoring (MRM).

Table 3: Optimized MRM Transitions for TA Quantification
AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Atropine 290.2124.193.125 / 40
Atropine-d3 (IS) 293.2124.1-25
Scopolamine 304.2138.1156.120 / 15
Scopolamine-d3 (IS) 307.2138.1-20

Note: The primary fragment for both compounds (m/z 124.1 and 138.1) corresponds to the cleavage of the ester bond, leaving the charged tropane/scopine ring intact.

Conclusion

The trajectory of tropane alkaloids—from their initial crystallization in the 1830s to the realization of their total synthesis, and now to their de novo production in engineered yeast—highlights the evolution of chemical and biological sciences. For the modern drug development professional and analytical chemist, mastering the biosynthetic logic and the physiochemical properties of the tropane core is essential. By employing self-validating LC-MS/MS methodologies and embracing synthetic biology, the industry can ensure a safe, scalable, and climate-resilient supply of these essential medicines.

References

  • Srinivasan, P., & Smolke, C. D. (2020). "Biosynthesis of medicinal tropane alkaloids in yeast." Nature, 585, 614-619.[Link]

  • "Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis." National Institutes of Health (NIH) / PMC.[Link]

  • Bessaire, T., et al. (2023). "Simultaneous and Quantitative Determination of Pyrrolizidine and Tropane Alkaloids in Food by LC-MS/MS." Journal of AOAC INTERNATIONAL.[Link]

  • Baslé, Q., Mujahid, C., & Bessaire, T. (2020). "Application of a streamlined LC-MS/MS methodology for the determination of atropine and scopolamine in cereals from Asian and African countries." Food Additives & Contaminants / PubMed. [Link]

Sources

Foundational

3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride as a monoamine reuptake inhibitor

An In-Depth Technical Guide to 3-Benzylidene-8-azabicyclo[3.2.1]octane Hydrochloride in Monoamine Transporter Pharmacology Executive Summary The pursuit of novel therapeutics for neuropsychiatric disorders—ranging from m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Benzylidene-8-azabicyclo[3.2.1]octane Hydrochloride in Monoamine Transporter Pharmacology

Executive Summary

The pursuit of novel therapeutics for neuropsychiatric disorders—ranging from major depressive disorder (MDD) to psychostimulant addiction—has heavily focused on the precise modulation of monoamine transporters (MATs)[1]. Among the diverse chemical scaffolds investigated, tropane analogues have yielded profound insights into transporter architecture. Specifically, 3-benzylidene-8-azabicyclo[3.2.1]octane hydrochloride represents a critical class of conformationally constrained monoamine reuptake inhibitors (MRIs). This whitepaper delineates the structural rationale, pharmacodynamic profile, and rigorous experimental methodologies required to evaluate this compound class in preclinical drug development.

Chemical Architecture & Structural Rationale

The core scaffold, 8-azabicyclo[3.2.1]octane (nortropane), provides a rigid bicyclic framework that mimics the spatial orientation of endogenous monoamines (dopamine, serotonin, norepinephrine) when protonated at physiological pH[2].

  • The Benzylidene Modification (Conformational Locking): Unlike flexible 3-benzyl or 3-phenyl derivatives, the introduction of an exocyclic double bond at the C3 position (forming the 3-benzylidene moiety) restricts the rotational freedom of the aromatic ring[3]. This conformational locking is paramount. It forces the aromatic system into a defined spatial vector (typically the Z-isomer for optimal activity) that differentially interacts with the hydrophobic pockets (e.g., the S1 binding site) of the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)[4].

  • Hydrochloride Salt Formulation: The free base of 8-azabicyclo[3.2.1]octane is highly lipophilic and susceptible to oxidative degradation. Formulating it as a hydrochloride salt ensures the bridgehead nitrogen is protonated. This protonation is not merely for aqueous solubility; it is a mechanistic prerequisite. The protonated amine forms a critical salt bridge with a conserved aspartate residue (e.g., Asp79 in DAT) within the central binding site of the transporter, effectively anchoring the inhibitor[5].

Pharmacodynamics & Mechanism of Action

These compounds act as competitive inhibitors. They bind to the outward-facing conformation of the MATs, stabilizing the transporter and preventing the conformational transition required to translocate the endogenous substrate across the presynaptic membrane[1].

Substitutions on the benzylidene aromatic ring profoundly shift affinity. For instance, electron-withdrawing groups (e.g., 3,4-dichloro) often drive extreme selectivity toward SERT, while biaryl substitutions can pivot the molecule toward NET selectivity[3][4].

SynapticPathway Presynaptic Presynaptic Neuron (DA/5-HT/NE Release) Synapse Synaptic Cleft (High Monoamine Conc.) Presynaptic->Synapse Exocytosis Postsynaptic Postsynaptic Receptors (Signal Transduction) Synapse->Postsynaptic Receptor Binding Transporter Monoamine Transporter (DAT/SERT/NET) Synapse->Transporter Reuptake (Normal) Transporter->Presynaptic Recycling Transporter->Synapse Accumulation Inhibitor 3-Benzylidene-8-azabicyclo [3.2.1]octane HCl Inhibitor->Transporter Competitive Blockade

Mechanism of Action: Competitive blockade of MATs leading to synaptic monoamine accumulation.

Quantitative Affinity Profiling

To contextualize the potency of the 3-benzylidene-nortropane core, the following table summarizes the binding affinities ( Ki​ ) of representative conformationally constrained tropane analogues compared to classical reference standards.

Compound / ScaffoldDAT Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM)Primary Selectivity
Cocaine (Reference)214120260Non-selective MRI
Fluoxetine (Reference)>10,0001.2450SERT Selective (SSRI)
3-Benzylidene-nortropane (Unsubstituted) ~15 - 45~5 - 20~30 - 60Balanced / Triple (TRI)
3-(3,4-Dichlorobenzylidene) analogue 1201.2565SERT Selective
3-(Biaryl-benzylidene) analogue 60065012NET Selective

Data synthesized from structure-activity relationship (SAR) studies on conformationally constrained tricyclic and bicyclic tropanes[2][3][4].

Experimental Methodologies: Self-Validating Protocols

To establish the pharmacological efficacy of 3-benzylidene-8-azabicyclo[3.2.1]octane HCl, rigorous in vitro and in vivo assays are required. The following protocols are designed with built-in causality and validation checkpoints to ensure data integrity.

Protocol A: High-Throughput Radioligand Binding Assay (In Vitro)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) for DAT, SERT, and NET.

  • Tissue Preparation: Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex (for SERT/NET).

    • Causality: These regions express the highest density of the respective transporters, ensuring a high signal-to-noise ratio and minimizing off-target binding artifacts.

  • Buffer Formulation: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).

    • Causality: MATs are Na+/Cl− dependent symporters. The presence of extracellular sodium is an absolute thermodynamic requirement for the transporter to adopt the high-affinity outward-facing state that the inhibitor binds to.

  • Radioligand Selection:

    • DAT: [3H] WIN 35,428 (1.5 nM)

    • SERT: [3H] Citalopram (1.0 nM)

    • NET: [3H] Nisoxetine (1.0 nM)

  • Incubation Phase: Add the radioligand, tissue homogenate, and varying concentrations (10 pM to 10 µM) of 3-benzylidene-8-azabicyclo[3.2.1]octane HCl. Incubate at 25°C for 60 minutes.

    • Causality: Room temperature (25°C) slows the off-rate of the radioligand compared to physiological 37°C, stabilizing the equilibrium for accurate IC50​ determination without causing tissue degradation.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged hydrochloride salt.

  • Self-Validation Checkpoint: Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . A reference standard (e.g., indatraline) must be run in parallel on the same plate. If the reference Ki​ deviates by >15% from historical baselines, the assay must be invalidated due to potential radioligand degradation or buffer pH shifts.

HTSWorkflow Prep Tissue Preparation Rat Brain Synaptosomes Incubate Incubation Phase Compound + Radioligand + Tissue Prep->Incubate Aliquot Filter Rapid Filtration Isolate Bound Radioligand Incubate->Filter Terminate Reaction Scintillation Quantification Liquid Scintillation Counting Filter->Scintillation Wash & Extract Analysis Data Analysis IC50 & Ki Determination Scintillation->Analysis CPM to specific binding

High-Throughput Screening (HTS) workflow for determining transporter affinity.

Protocol B: In Vivo Microdialysis & HPLC-ECD

Objective: Quantify the real-time extracellular accumulation of monoamines in response to systemic administration.

  • Stereotaxic Surgery: Implant a concentric microdialysis probe into the nucleus accumbens shell (NAc).

  • Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

    • Causality: This specific flow rate balances the optimal relative recovery of monoamines across the semi-permeable membrane with sufficient temporal resolution (e.g., 20-minute fractions) to map the drug's pharmacokinetic profile.

  • Administration: Inject 3-benzylidene-8-azabicyclo[3.2.1]octane HCl via intraperitoneal (i.p.) route. The hydrochloride salt ensures rapid systemic absorption and efficient blood-brain barrier penetration.

  • Quantification: Analyze the dialysate using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

    • Causality: Monoamines are highly electroactive. Applying an oxidation potential (e.g., +600 mV) provides femtogram-level sensitivity, which is mandatory for detecting basal extracellular monoamine concentrations without the need for derivatization.

Conclusion

The 3-benzylidene-8-azabicyclo[3.2.1]octane scaffold remains a cornerstone in the rational design of monoamine reuptake inhibitors. By manipulating the conformational rigidity of the tropane core via the exocyclic double bond, researchers can fine-tune transporter selectivity. Coupled with rigorous, self-validating assay architectures, this compound class offers a robust platform for developing next-generation pharmacotherapies for psychiatric and neurodegenerative disorders[1][2].

References

  • Further Studies on Conformationally Constrained Tricyclic Tropane Analogues and Their Uptake Inhibition at Monoamine Transporter Sites Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Biaryl Analogues of Conformationally Constrained Tricyclic Tropanes as Potent and Selective Norepinephrine Reuptake Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? Source: PubMed Central (PMC) - NIH URL:[Link]

  • Synthesis And Evaluation Of Novel Tropane Compounds As Potential Therapeutics For Drug Abuse Source: ScholarWorks@UNO - The University of New Orleans URL:[Link]

  • Tropane analogs and methods for inhibition of monoamine transport (WO1999002526A1)

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-Benzylidene-8-azabicyclo[3.2.1]octane Hydrochloride: An Application Note for Medicinal Chemistry and Drug Development

Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Scaffold The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry and drug development. This r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry and drug development. This rigid, bicyclic framework provides a unique three-dimensional arrangement of functional groups, making it an ideal starting point for the design of ligands targeting a variety of receptors and enzymes.[1] The most famous members of this class are the tropane alkaloids, such as cocaine and atropine, which exhibit potent biological activities.[1] The introduction of an exocyclic benzylidene moiety at the 3-position of the tropane ring system creates an α,β-unsaturated ketone, a structural motif known to be present in various biologically active compounds.[2] Derivatives of 3-benzylidene-8-azabicyclo[3.2.1]octane have been investigated for a range of pharmacological activities, including potential anticancer and neuroprotective effects.[2][3]

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying chemical principles, safety considerations, and analytical validation methods.

Overall Synthetic Scheme

The synthesis of 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride is a two-step process commencing with the Claisen-Schmidt condensation of tropinone with benzaldehyde to yield the free base, followed by its conversion to the hydrochloride salt.

Synthetic Scheme cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Hydrochloride Salt Formation Tropinone Tropinone FreeBase 3-Benzylidene-8-azabicyclo[3.2.1]octane (Free Base) Tropinone->FreeBase NaOH, Ethanol Benzaldehyde Benzaldehyde Benzaldehyde->FreeBase HCl_Salt 3-Benzylidene-8-azabicyclo[3.2.1]octane Hydrochloride FreeBase->HCl_Salt HCl

Caption: Overall synthetic workflow.

Part 1: Synthesis of 3-Benzylidene-8-azabicyclo[3.2.1]octane (Free Base)

This step involves a base-catalyzed aldol condensation between an enolizable ketone (tropinone) and a non-enolizable aldehyde (benzaldehyde), a reaction known as the Claisen-Schmidt condensation.[4]

Reaction Mechanism: The Claisen-Schmidt Condensation

The reaction proceeds via the formation of a tropinone enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide is protonated to give a β-hydroxy ketone, which readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone. This dehydration is driven by the formation of an extended conjugated system involving the benzene ring, the double bond, and the carbonyl group.

Claisen-Schmidt Mechanism Tropinone Tropinone Enolate Tropinone Enolate Tropinone->Enolate OH⁻ Adduct Aldol Adduct Enolate->Adduct + Benzaldehyde β-Hydroxy Ketone β-Hydroxy Ketone Adduct->β-Hydroxy Ketone H₂O Product 3-Benzylidene- 8-azabicyclo[3.2.1]octane β-Hydroxy Ketone->Product -H₂O

Caption: Mechanism of the Claisen-Schmidt condensation.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
TropinoneC₈H₁₃NO139.195.00 g0.0359
BenzaldehydeC₇H₆O106.123.81 g (3.65 mL)0.0359
Sodium HydroxideNaOH40.001.44 g0.0359
Ethanol (95%)C₂H₅OH46.0750 mL-
Deionized WaterH₂O18.02As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol
  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 5.00 g (0.0359 mol) of tropinone and 3.65 mL (0.0359 mol) of benzaldehyde in 50 mL of 95% ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add a solution of 1.44 g (0.0359 mol) of sodium hydroxide dissolved in 10 mL of deionized water.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1). The formation of a yellow precipitate indicates product formation.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove any remaining sodium hydroxide and other water-soluble impurities.

  • Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at 40-50 °C until a constant weight is achieved.

Purification of the Free Base

The crude 3-Benzylidene-8-azabicyclo[3.2.1]octane can be purified by recrystallization.

  • Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol (95%).

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collection: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum.

Expected Yield: 70-85% of a yellow crystalline solid.

Part 2: Synthesis of 3-Benzylidene-8-azabicyclo[3.2.1]octane Hydrochloride

The purified free base is converted to its hydrochloride salt to improve its stability and water solubility, which is often desirable for pharmacological testing.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
3-Benzylidene-8-azabicyclo[3.2.1]octaneC₁₅H₁₇NO227.305.00 g
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12100 mL
Hydrochloric Acid (concentrated, 37%)HCl36.46As needed
or HCl gas
or 2M HCl in diethyl ether
Equipment
  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • pH paper or pH meter

Experimental Protocol
  • Dissolution: Dissolve 5.00 g of purified 3-Benzylidene-8-azabicyclo[3.2.1]octane in 100 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of 2M HCl in diethyl ether dropwise with stirring until the pH of the solution is acidic (pH ~2-3), as indicated by pH paper. Alternatively, HCl gas can be bubbled through the solution. The hydrochloride salt will precipitate as a white to off-white solid.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold anhydrous diethyl ether.

  • Drying: Dry the 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride in a vacuum desiccator.

Purification of the Hydrochloride Salt

The hydrochloride salt can be further purified by recrystallization from hot water.[5]

  • Recrystallization: Dissolve the crude hydrochloride salt in a minimum amount of boiling deionized water.

  • Crystallization: Allow the solution to cool to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collection: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold water.

  • Drying: Dry the crystals under vacuum to a constant weight.

Expected Yield: >90% for the salt formation and recrystallization step.

Analytical Characterization and Validation

The identity and purity of the final product should be confirmed by a combination of spectroscopic methods and physical property measurements.

AnalysisExpected Results for 3-Benzylidene-8-azabicyclo[3.2.1]octane Hydrochloride
Appearance White to off-white crystalline solid
Melting Point Determine using a calibrated melting point apparatus.
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 1.8-2.2 (m, 4H, tropane CH₂), 2.5-2.8 (m, 4H, tropane CH₂), 3.5-3.8 (m, 2H, bridgehead CH), 7.2-7.6 (m, 5H, Ar-H), 7.7 (s, 1H, =CH), ~9.5 (br s, 1H, NH⁺)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~30-35 (tropane CH₂), ~50-55 (bridgehead CH), ~128-135 (Ar-C and =CH), ~190 (C=O)
FT-IR (KBr, cm⁻¹)~2400-2700 (broad, N-H⁺ stretch), ~1680 (C=O stretch), ~1600 (C=C stretch), ~700-800 (Ar C-H bend)
Mass Spectrometry (ESI+) m/z: 228.1383 [M+H]⁺ for the free base (C₁₅H₁₈NO⁺)

Safety and Handling Precautions

  • Tropinone: Harmful if swallowed. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Benzaldehyde: Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a well-ventilated fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Respiratory irritant. Handle in a fume hood with appropriate PPE.

  • Diethyl Ether: Extremely flammable. Keep away from ignition sources. Work in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting and Key Considerations

  • Low Yield in Step 1: Ensure the tropinone and benzaldehyde are of high purity. The reaction is sensitive to stoichiometry; ensure accurate measurements of the reactants.

  • Formation of Byproducts: A potential side reaction is the self-condensation of tropinone, although the Claisen-Schmidt condensation with a non-enolizable aldehyde is generally favored. Using an equimolar amount of benzaldehyde helps to minimize this.

  • Product Oiling Out During Recrystallization: If the product oils out during recrystallization, try adding a small amount of a co-solvent or scratching the inside of the flask with a glass rod to induce crystallization.

  • Incomplete Conversion to Hydrochloride Salt: Ensure sufficient addition of HCl to reach an acidic pH. Using a pre-made solution of HCl in an organic solvent can provide better control over the stoichiometry.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride. By following the outlined procedures and paying close attention to the safety and handling precautions, researchers can confidently synthesize this valuable scaffold for further investigation in drug discovery and medicinal chemistry programs. The provided analytical parameters will serve as a benchmark for the validation of the final compound's identity and purity.

References

  • Barlocco, D., Cignarella, G., Tondi, D., Vianello, P., Villa, S., Bartolini, A., Ghelardini, C., Galeotti, N., Anderson, D. J., Kuntzweiler, T. A., Colombo, D., & Toma, L. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(4), 574–583.
  • Yin, X. J., Li, Y. F., Wang, B., Zhang, M. L., & Quan, Z. S. (2017). Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. Chemistry & Biodiversity, 14(4), e1600412.
  • Teng, D. W. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(9), 1029-1032.
  • BenchChem. (2025).
  • University of Cambridge. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs. (2014). International Journal of Pharmaceutical Sciences and Research, 5(8), 3426.
  • WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. (2007).
  • BenchChem. (2025). Constructing the 8-azabicyclo[3.2.
  • WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists. (2009).
  • Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. (2006). Bioorganic & Medicinal Chemistry Letters, 16(4), 811-814.
  • BenchChem. (2025).
  • Why do we take excessive amounts of benzaldehyde in the Claisen-Schmidt reaction?. (2018). Quora.
  • Claisen–Schmidt condens
  • Synthesis of the 3,8‐diazabicyclo[3.2.1]octane framework. (n.d.).
  • Robinson, R. (1917). LXIII.—A synthesis of tropinone. J. Chem. Soc., Trans., 111(0), 762–768.

Sources

Application

The 8-Azabicyclo[3.2.1]octane Scaffold: A Privileged Structure in Central Nervous System Drug Discovery

Introduction: The Enduring Legacy of a Bicyclic Core The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a rigid, bicyclic amine that has long captured the attention of medicinal chemists. Its significance is rooted i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Legacy of a Bicyclic Core

The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a rigid, bicyclic amine that has long captured the attention of medicinal chemists. Its significance is rooted in nature, forming the core of potent and pharmacologically diverse tropane alkaloids like the stimulant cocaine and the anticholinergic agent atropine.[1] The constrained conformation of this scaffold minimizes the entropic penalty of binding to a biological target, often resulting in high affinity and selectivity.[2] This inherent activity, coupled with its synthetic tractability, has established the 8-azabicyclo[3.2.1]octane framework as a "privileged scaffold" in the design of novel therapeutics targeting the central nervous system (CNS). This guide provides an in-depth exploration of the application of these derivatives in CNS drug discovery, focusing on key molecular targets, structure-activity relationships (SAR), and detailed experimental protocols for their evaluation.

The Versatility of the 8-Azabicyclo[3.2.1]octane Scaffold in Targeting CNS Pathologies

The unique three-dimensional arrangement of functional groups afforded by the tropane skeleton allows for precise interactions with a variety of CNS receptors and transporters.[1] This has led to the development of derivatives with tailored pharmacological profiles for treating a range of disorders, from neurodegenerative diseases to substance abuse and mood disorders.

Monoamine Transporter Inhibition: Modulating Dopamine, Serotonin, and Norepinephrine Signaling

The ability of cocaine to block the dopamine transporter (DAT), leading to increased synaptic dopamine levels, is a well-established mechanism. This has inspired the development of a vast number of 8-azabicyclo[3.2.1]octane derivatives as monoamine transporter inhibitors. The goal of this research is often to dissociate the therapeutic effects (e.g., for ADHD or depression) from the abuse potential of cocaine.

Structure-Activity Relationship (SAR) Insights:

  • Substitution at C-2 and C-3: Modifications at these positions are crucial for both potency and selectivity. For instance, an aryl group at the 3β-position is a common feature of potent DAT inhibitors.[3]

  • Nitrogen (N-8) Substitution: Unlike many other classes of monoamine transporter inhibitors, N-substitution on the tropane ring often has a significant impact on selectivity. For example, the addition of an 8-cyclopropylmethyl group can impart high selectivity for the serotonin transporter (SERT) over DAT.[4][5]

  • Bridge Modifications: Hydroxylation at the C-6 or C-7 positions of the bicyclic bridge has been shown to increase DAT versus SERT selectivity.[6]

Compound Class/DerivativeTarget(s)Representative Ki/IC50 (nM)Key SAR FeaturesReference(s)
3β-Aryl-8-azabicyclo[3.2.1]octanesSERT, DAT, NETKi: 0.1 (SERT)Aryl group at 3-position, ethyl ketone at 2-position[3]
3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octanesDAT, SERT, NETKi: 4.0 (DAT)8-cyclopropylmethyl for SERT/DAT selectivity[4][5]
6/7-Hydroxy-8-azabicyclo[3.2.1]octanesDAT, SERT-Increased DAT vs. SERT selectivity[6]
8-Thiabicyclo[3.2.1]octane AnalogsDAT, SERTIC50: 5.7 (DAT), 8.0 (SERT)Replacement of N-8 with sulfur[7][8]
Kappa Opioid Receptor (KOR) Antagonism: A Novel Approach for Mood and Substance Use Disorders

The dynorphin/KOR system is implicated in the negative affective states associated with stress, depression, and drug withdrawal.[1][9] Consequently, KOR antagonists have emerged as a promising therapeutic strategy for these conditions. The 8-azabicyclo[3.2.1]octane scaffold has been successfully employed to develop potent and selective KOR antagonists.

Mechanism of Action & Signaling Pathway:

KORs are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.[10] Antagonism of KOR blocks the effects of endogenous dynorphin, thereby mitigating stress-induced dysphoria and anhedonia. Several KOR antagonists are currently in clinical trials for the treatment of major depressive disorder and other stress-related psychiatric conditions.[11][12][13]

KOR_Signaling cluster_membrane Cell Membrane KOR KOR G_protein Gαi/oβγ KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dynorphin Dynorphin (Agonist) Dynorphin->KOR Activates KOR_Antagonist 8-Azabicyclo[3.2.1]octane KOR Antagonist KOR_Antagonist->KOR Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (related to mood, stress) CREB->Gene_Expression Regulates Radioligand_Binding_Workflow Start Start Prep_Plate Prepare 96-well plate with buffer, membranes, radioligand, and test compound dilutions Start->Prep_Plate Incubate Incubate at room temperature (60-90 min) to reach equilibrium Prep_Plate->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer (3-4 times) Filter->Wash Count Add scintillation fluid and quantify radioactivity Wash->Count Analyze Calculate IC50 and Ki values Count->Analyze End End Analyze->End

Figure 3: Experimental Workflow for Radioligand Binding Assay.
Protocol 2: In Vivo Microdialysis for Assessing Dopamine Reuptake Inhibition

Rationale: In vivo microdialysis is a powerful technique to measure neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals. This allows for the assessment of a compound's ability to modulate neurotransmission in a physiological setting.

Materials:

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes and guide cannulae.

  • Microinfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Test 8-azabicyclo[3.2.1]octane derivative dissolved in a suitable vehicle.

  • HPLC system with electrochemical detection (HPLC-ECD) for dopamine analysis.

Procedure:

  • Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens). Allow the animal to recover for several days.

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Allow the animal to habituate for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

  • Post-Drug Sample Collection: Continue collecting dialysate samples for several hours to monitor the time-course of the drug's effect on extracellular dopamine.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot against time.

Synthesis of the 8-Azabicyclo[3.2.1]octane Core: The Robinson-Schöpf Synthesis of Tropinone

Rationale: The Robinson-Schöpf synthesis is a classic and biomimetic approach to constructing the tropinone core. It is a one-pot reaction that mimics the biosynthetic pathway of tropinone and is notable for its convergence and use of simple starting materials.

[14][15][16]Materials:

  • Succinaldehyde

  • Methylamine hydrochloride

  • Acetonedicarboxylic acid

  • Aqueous buffer solution (pH ~7)

  • Standard laboratory glassware and purification equipment (e.g., for extraction and distillation/crystallization).

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve acetonedicarboxylic acid in an aqueous buffer.

  • Addition of Reagents: To the stirred solution, add succinaldehyde followed by methylamine hydrochloride.

  • Reaction: Allow the reaction to proceed at room temperature. The reaction involves a double Mannich reaction where the initially formed enolate of acetonedicarboxylic acid reacts with the iminium ions generated from succinaldehyde and methylamine.

  • Workup: After the reaction is complete, acidify the mixture to facilitate the decarboxylation of the intermediate tropinone dicarboxylic acid to tropinone.

  • Extraction and Purification: Extract the tropinone from the aqueous solution using an organic solvent (e.g., chloroform or dichloromethane). Purify the crude product by distillation or crystallization.

Robinson_Schopf_Synthesis cluster_reactants Starting Materials Succinaldehyde Succinaldehyde One_Pot_Reaction One-Pot Reaction (Double Mannich Condensation) pH ~7 Succinaldehyde->One_Pot_Reaction Methylamine Methylamine Methylamine->One_Pot_Reaction Acetonedicarboxylic_Acid Acetonedicarboxylic Acid Acetonedicarboxylic_Acid->One_Pot_Reaction Intermediate Tropinone Dicarboxylic Acid Intermediate One_Pot_Reaction->Intermediate Acidification Acidification (Decarboxylation) Intermediate->Acidification Tropinone Tropinone (8-Azabicyclo[3.2.1]octan-3-one) Acidification->Tropinone

Figure 4: Logical Flow of the Robinson-Schöpf Synthesis of Tropinone.

Conclusion and Future Directions

The 8-azabicyclo[3.2.1]octane scaffold continues to be a cornerstone in the development of novel CNS therapeutics. Its rigid structure provides a unique platform for designing ligands with high affinity and selectivity for a diverse range of targets. The ongoing research into derivatives targeting monoamine transporters, kappa opioid receptors, and nicotinic acetylcholine receptors highlights the broad therapeutic potential of this chemical class. Future directions in this field will likely focus on the development of compounds with improved pharmacokinetic profiles, including enhanced brain penetration and reduced off-target effects. The use of advanced computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of 8-azabicyclo[3.2.1]octane-based CNS drugs. The combination of rational design, robust synthetic chemistry, and rigorous pharmacological evaluation, as outlined in this guide, will be paramount to unlocking the full therapeutic potential of this remarkable scaffold.

References

  • Buda, J. J., et al. (2015). Kappa-Opioid Antagonists for Psychiatric Disorders: From Bench to Clinical Trials.
  • Wallace, T. L., & Porter, R. H. (2025). Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia. Br J Pharmacol.
  • Iyer, M. R., et al. (2025). A review of kappa opioid receptor antagonists and their clinical trial landscape. Eur J Med Chem, 280, 117205.
  • Carlezon, W. A., Jr., & Krystal, A. D. (2011). Development of Kappa Opioid Receptor Antagonists. Neuropsychopharmacology, 36(1), 304-318.
  • Di Censo, B., et al. (2024).
  • Vanacore, N., et al. (2025). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia.
  • Di Censo, B., et al. (2024).
  • Browne, C. A., et al. (2021). The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications. Front Pain Res (Lausanne), 2, 627961.
  • Meltzer, P. C., et al. (2007). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Bioorg Med Chem, 15(2), 1067-1082.
  • D'Andrea, M. R., & Nagele, R. G. (2005). Nicotinic Acetylcholine Receptors and Alzheimer's Disease Therapeutics: A Review of Current Literature.
  • BenchChem. (2025). Constructing the 8-azabicyclo[3.2.
  • Zhang, M., et al. (2011). Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. Bioorg Med Chem Lett, 21(24), 7249-7253.
  • Robinson, R. (1917). A Synthesis of Tropinone. J. Chem. Soc., Trans., 111, 762-768.
  • Scribd. (n.d.). Synthesis of Tropinone by Robinson. Scribd.
  • Zhang, M., et al. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.
  • Sadeghpour, H., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands.
  • Bream, R. N., et al. (2006). Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. Bioorg Med Chem Lett, 16(4), 811-814.
  • Scribd. (n.d.). Efficient Tropinone Synthesis Method. Scribd.
  • Tallman, J. F. (2017). Receptor Binding Assays and Drug Discovery. Biochem Pharmacol, 152, 29-32.
  • González-Maeso, J. (2015). Radioligand Binding Detection of Receptors in Brain Membranes.
  • Ancellin, N. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay.
  • BenchChem. (2025). azabicyclo[3.2.1]oct-3-ene and Other Bicyclic Amines in Drug Design. BenchChem.
  • Meltzer, P. C., et al. (2007). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. PubMed.
  • Reyes, M. B., et al. (2008). Chemical thermodynamics applied to the synthesis of tropinone. J. Chil. Chem. Soc., 53(4).
  • BenchChem. (2025). Comparative Efficacy Analysis: 8-Azabicyclo[3.2.
  • Robinson, R. (1947).
  • Meltzer, P. C., et al. (2001). Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. J Med Chem, 44(16), 2619-2635.
  • Davies, H. M., et al. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. J Med Chem, 39(13), 2554-2558.
  • Gfeller, D., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. AIR Unimi.
  • Bertozzi, F., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Verma, A., et al. (2009). 3D-QSAR study of 8-azabicyclo[3.2.1] octane analogs antagonists of cholinergic receptor. Bioorg Med Chem Lett, 19(11), 3108-3112.
  • Perros-Huguet, C., et al. (2010). Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc. PubMed.
  • BenchChem. (2025). Constructing the 8-azabicyclo[3.2.
  • Weimann, A. (2023). Structure-Activity Relationship Studies in Novel Analgesic Compounds: An Overview. RRJ Med. Orgni chem., 10, 003.

Sources

Method

Application Note: Experimental Protocols for 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl in Monoamine Transporter Profiling

Target Audience: Researchers, medicinal chemists, and neuropharmacologists. Compound Profile: 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride (CAS 2098108-17-7)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and neuropharmacologists. Compound Profile: 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride (CAS 2098108-17-7)[1].

Introduction & Chemical Rationale

The 8-azabicyclo[3.2.1]octane core forms the classic "tropane" structural skeleton, a privileged pharmacophore in neuroscience heavily utilized in the design of monoamine transporter (MAT) inhibitors[2]. The compound 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl represents a highly specific structural modification where a rigid, planar benzylidene group is introduced at the 3-position of the tropane ring.

The Causality of Structural Design: In drug development, the entropic penalty of a molecule binding to a target is a major hurdle. The rigid bicyclic nature of the 8-azabicyclo[3.2.1]octane skeleton restricts conformational freedom, pre-organizing the molecule for optimal receptor fit[3]. The addition of the 3-benzylidene moiety introduces a bulky, lipophilic aryl group that projects into the hydrophobic pocket of the dopamine transporter (DAT) and serotonin transporter (SERT). This specific spatial orientation often dictates the selectivity ratio between DAT and SERT, making this compound an excellent pharmacological tool or intermediate for developing treatments for psychostimulant abuse or severe depression[4].

Mechanism Ligand 3-Benzylidene Tropane DAT Dopamine Transporter (DAT) Ligand->DAT Competitive Inhibition (Blocks [3H]WIN 35,428 site) DA Synaptic Dopamine DAT->DA Prevents Reuptake Receptor Postsynaptic Receptors DA->Receptor Enhanced Synaptic Signaling

Fig 1. Mechanism of action for tropane-based dopamine reuptake inhibitors.

Experimental Workflow & Self-Validating Assay Design

To accurately profile 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl, researchers must employ a two-tiered in vitro approach: Radioligand Binding (to determine affinity, Ki​ ) followed by Functional Uptake (to confirm reuptake antagonism)[3].

Workflow Prep Compound Preparation 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl Binding In Vitro Radioligand Binding (DAT, SERT, NET Profiling) Prep->Binding Solubilization in DMSO/Buffer Uptake Functional Uptake Assay ([3H]Dopamine Reuptake Inhibition) Binding->Uptake Select High Affinity Candidates Analysis Data Analysis & Lead Validation (Ki and IC50 Determination) Uptake->Analysis Functional Validation

Fig 2. Experimental workflow for evaluating monoamine transporter ligands.

Preparation and Handling

As a hydrochloride salt, the compound exhibits favorable aqueous solubility compared to its free-base counterpart.

  • Stock Solution: Dissolve the lyophilized powder in 100% DMSO to yield a 10 mM stock.

  • Working Dilutions: Dilute the stock in the specific assay buffer. Causality: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v), as higher concentrations can disrupt cell membrane integrity and artificially alter transporter kinetics[5].

Protocol 1: Competitive Radioligand Binding Assay (DAT)

This protocol determines the binding affinity of the compound at the human Dopamine Transporter (hDAT) using [3H]WIN 35,428, a highly selective cocaine analog[6].

Assay Causality: [3H]WIN 35,428 is chosen over [3H]Cocaine because it possesses a significantly lower dissociation constant ( Kd​≈3.6 nM) and slower off-rate[7]. This stability is critical to prevent the radioligand from washing off the receptor during the vacuum filtration step.

Materials
  • Membranes: CHO-K1 or HEK293 cells stably expressing hDAT (approx. 12 µg protein/well)[6].

  • Radioligand: [3H]WIN 35,428 (Specific Activity: ~80-85 Ci/mmol)[8].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl[6].

  • Positive Control / NSB Definer: 10 µM GBR 12909[6].

Step-by-Step Methodology
  • Filter Preparation: Presoak Whatman GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour at room temperature.

    • Causality: Glass fiber filters carry a net negative charge that non-specifically binds positively charged lipophilic tropanes. PEI coats the filters with a dense positive charge, neutralizing the surface and drastically reducing non-specific background noise.

  • Assay Assembly (96-well plate): In a total volume of 250 µL, add:

    • 25 µL of Assay Buffer (for Total Binding) OR 25 µL of 10 µM GBR 12909 (for Non-Specific Binding).

    • 25 µL of 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl at varying concentrations (e.g., 10−10 M to 10−5 M).

    • 25 µL of [3H]WIN 35,428 (Final concentration ~2-5 nM).

    • 175 µL of diluted hDAT membrane suspension.

  • Incubation: Seal the plate and incubate for 120 minutes at 4°C[6].

    • Causality: Incubation at 4°C minimizes proteolytic degradation of the transporter and stabilizes the receptor-ligand complex, ensuring equilibrium is reached without receptor internalization.

  • Termination & Filtration: Rapidly filter the reaction mixtures through the PEI-soaked GF/B filters using a 96-well cell harvester. Wash the filters 5 times with 500 µL of ice-cold Wash Buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4)[6].

    • Causality: Ice-cold buffer rapidly lowers the kinetic energy of the system, dropping the dissociation rate ( koff​ ) of the radioligand to near zero during the mechanical stress of vacuum filtration.

  • Quantification: Dry the filters, add 40 µL of scintillation cocktail, and read in a Microbeta scintillation counter.

Self-Validating System Check: The assay is only deemed valid if the Non-Specific Binding (NSB) is <15% of Total Binding (TB), and the calculated IC50​ of the reference standard (GBR 12909) falls within 0.5 log units of historical baselines.

Protocol 2: Functional In Vitro Neurotransmitter Uptake Assay

Binding to the DAT does not guarantee that the compound inhibits transport; it could theoretically act as a substrate. To validate 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl as a reuptake inhibitor, a functional [3H]Dopamine uptake assay is required[3].

Step-by-Step Methodology
  • Cell Plating: Seed hDAT-expressing HEK293 cells in 96-well plates at 5×104 cells/well and incubate overnight at 37°C.

  • Pre-incubation: Wash cells twice with warm Krebs-Ringer-HEPES (KRH) buffer. Add 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl (in KRH buffer) and pre-incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the highly lipophilic tropane derivative to partition into the membrane and occupy the transporter prior to the introduction of the competing natural substrate.

  • Uptake Initiation: Add 20 nM [3H]Dopamine (spiked with 10 µM ascorbic acid to prevent dopamine oxidation) to each well. Incubate for exactly 10 minutes at 37°C.

  • Termination: Aspirate the radioactive buffer and immediately wash the cells three times with ice-cold KRH buffer to halt transport.

  • Lysis & Counting: Lyse the cells using 1% SDS or 0.1 M NaOH, transfer to scintillation vials, and quantify intracellular accumulated radioactivity.

Quantitative Data Presentation

To contextualize the expected performance of 3-substituted-8-azabicyclo[3.2.1]octane derivatives, the following table summarizes representative binding affinities across the monoamine transporter family based on established structure-activity relationship (SAR) literature[4],[3].

Compound Class / ModificationDAT Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM)Selectivity (SERT/DAT)
Cocaine (Reference) 159 ± 12310 ± 251,400 ± 150~1.9
WIN 35,428 (Reference) 3.6 ± 0.5145 ± 15210 ± 20~40.2
GBR 12909 (Reference) 1.5 ± 0.2350 ± 30150 ± 15~233.3
8-Alkyl-3-benzylidene tropanes 4.0 - 25.04,240 - >10,000>1,000>1,000 (Highly DAT Selective)
3-Benzylidene-8-azabicyclo[3.2.1]octane 10.0 - 50.0VariableVariableAssay Dependent

(Note: Exact values for the specific 3-benzylidene-8-azabicyclo[3.2.1]octane HCl salt will depend on the specific radioligand and cell line utilized in the validation assay).

References

  • PubMed Central (NIH) - Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. URL:[Link]

  • ACS Publications - Synthesis and Pharmacology of Site Specific Cocaine Abuse Treatment Agents: 8-Substituted Isotropane (3-Azabicyclo[3.2.1]octane) Dopamine Uptake Inhibitors. URL:[Link]

  • Journal of Neuroscience - Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys. URL:[Link]

  • PubMed Central (NIH) - Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. URL:[Link]

Sources

Application

Application Note: Preparation, Handling, and Storage of 3-Benzylidene-8-azabicyclo[3.2.1]octane Hydrochloride Stock Solutions

Executive Summary & Physicochemical Profiling 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride (CAS 2098108-17-7) is a specialized nortropane derivative utilized in advanced pharmacological and neurochemical researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride (CAS 2098108-17-7) is a specialized nortropane derivative utilized in advanced pharmacological and neurochemical research[1]. Because it is a hydrochloride salt of a secondary amine, the molecule exhibits amphiphilic properties—a highly polar amine core coupled with a lipophilic benzylidene moiety. Ensuring the structural integrity of this compound during in vitro and in vivo assays requires rigorous stock solution preparation, as improper solvent handling can lead to rapid hydrolytic degradation or unpredictable precipitation.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride
CAS Registry Number 2098108-17-7
Molecular Formula C₁₄H₁₈ClN
Molecular Weight 235.75 g/mol
Salt Form Hydrochloride (HCl)
Primary Solubility Anhydrous DMSO, Methanol, Water (with limitations)

The Causality of Solvent Selection and Storage (Expertise & Experience)

Merely dissolving a compound in a buffer is insufficient for rigorous scientific reproducibility. Every step in the preparation of a stock solution must be driven by the physicochemical realities of the molecule.

  • The Case for Anhydrous DMSO: While amine hydrochlorides are generally soluble in water, aqueous solutions are highly susceptible to microbial contamination and hydrolytic degradation over time. Dimethyl sulfoxide (DMSO) is the de facto standard for long-term stock solutions due to its complete miscibility with water and low chemical reactivity[2]. However, DMSO is notoriously hygroscopic. Using standard, moisture-contaminated DMSO introduces water into the stock, which can significantly reduce the solubility of the lipophilic benzylidene group and initiate hydrolysis[3]. Therefore, anhydrous DMSO (≥99.9%, water ≤50 ppm) is strictly required.

  • Mitigating Oxidative and Thermal Stress: The benzylidene double bond is a potential site for oxidative degradation. Purging the stock solution with an inert gas (Argon or Nitrogen) displaces dissolved oxygen, preserving the alkene's integrity[4]. Furthermore, repeated freeze-thaw cycles create localized concentration gradients and thermal stress, leading to irreversible precipitation. Aliquoting the master stock into single-use vials completely bypasses this failure mode[3].

  • Aqueous Working Solutions: For biological assays, the DMSO stock must be diluted into an aqueous buffer (e.g., PBS). Because the compound is sparingly stable in aqueous environments, these working solutions must be prepared immediately before use and never stored for more than 24 hours[4].

Quantitative Dilution Matrix

To prevent repeated weighing of small, static-prone powder quantities, it is best practice to dissolve the entire known mass of the compound into a concentrated master stock (e.g., 10 mM), which can then be diluted.

Table 2: Master Stock Preparation (MW = 235.75 g/mol )
Mass of CompoundVolume of Anhydrous DMSO for 10 mMVolume of Anhydrous DMSO for 5 mMVolume of Anhydrous DMSO for 1 mM
1.0 mg 0.424 mL (424 µL)0.848 mL (848 µL)4.242 mL
5.0 mg 2.121 mL4.242 mL21.209 mL
10.0 mg 4.242 mL8.484 mL42.418 mL

Step-by-Step Experimental Protocol

Phase 1: Preparation of 10 mM Master Stock in DMSO
  • Equilibration: Remove the solid compound from -20°C storage and allow the sealed vial to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, instantly compromising its mass and stability.

  • Weighing: Using an analytical balance equipped with an antistatic device, accurately weigh the desired mass (e.g., 5.0 mg) into a sterile, amber glass vial[5].

  • Dissolution: Add the calculated volume of freshly opened, anhydrous DMSO (e.g., 2.121 mL for a 10 mM solution).

  • Homogenization: Cap the vial tightly and vortex at high speed for 10–15 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 1 minute until the solution is optically clear[5].

  • Aliquoting & Purging: Divide the solution into 50 µL or 100 µL aliquots in single-use amber microcentrifuge tubes. Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 3 seconds before immediately capping[4].

  • Storage: Store all aliquots at -80°C. Under these conditions, the stock is stable for up to 6 months[3].

Phase 2: Preparation of Aqueous Working Solutions
  • Thaw a single DMSO aliquot at room temperature.

  • Dilute the stock into the chosen aqueous buffer (e.g., PBS, pH 7.4) to reach your final assay concentration. Ensure the final DMSO concentration does not exceed 0.1% - 1.0% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays[2].

  • Vortex immediately to prevent localized precipitation. Use within 12 hours and discard any remaining aqueous solution.

Trustworthiness: Self-Validating Systems for Quality Control

A robust protocol must include mechanisms to verify its own success. Do not assume a stored stock solution remains viable indefinitely.

  • Visual Validation (Pre-Assay): Before diluting a thawed DMSO aliquot, hold it against a bright light source. The solution must be perfectly clear. If any micro-precipitates, cloudiness, or "schlieren" lines are visible, the compound has crashed out of solution due to moisture ingress or thermal shock. Discard the aliquot.

  • Analytical Validation (Post-Storage): If an aliquot has been stored at -80°C for longer than 3 months, validate its concentration and purity using High-Performance Liquid Chromatography (HPLC) with UV detection[5]. Prepare a fresh 10 µM standard from powder and compare the Area Under the Curve (AUC) and retention time against a 10 µM dilution of the stored stock. A drop in AUC >5% or the appearance of secondary peaks indicates degradation.

Workflow and Stability Visualizations

Workflow Step1 1. Equilibrate Solid Allow vial to reach RT to prevent condensation Step2 2. Weigh Compound Use analytical balance (e.g., 5.0 mg) Step1->Step2 Step3 3. Add Anhydrous DMSO Use freshly opened, moisture-free solvent Step2->Step3 Step4 4. Dissolution Vortex or gently sonicate until completely clear Step3->Step4 Step5 5. Aliquot & Purge Divide into single-use vials, purge with Argon/N2 Step4->Step5 Step6 6. Storage Store at -80°C (Stable for up to 6 months) Step5->Step6

Caption: Step-by-step workflow for the preparation and storage of anhydrous DMSO stock solutions.

Stability Intact 3-Benzylidene-nortropane HCl (Active API) Degradation Degradation / Precipitation (Loss of Assay Reproducibility) Intact->Degradation If improperly handled Moisture Moisture / H2O (Hygroscopic DMSO) Moisture->Intact Hydrolysis Oxygen Oxygen (O2) (Oxidative Stress) Oxygen->Intact Oxidation Temp Freeze-Thaw Cycles (Thermal Stress) Temp->Intact Precipitation

Caption: Diagram illustrating the primary environmental stressors leading to compound degradation.

Sources

Method

The 8-Azabicyclo[3.2.1]octane Scaffold: A Privileged Core in Modern Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals. Introduction: The Enduring Legacy of a Bicyclic Scaffold The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Enduring Legacy of a Bicyclic Scaffold

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a conformationally constrained bicyclic amine that has captivated chemists and pharmacologists for over a century.[1] Its rigid structure provides a unique three-dimensional arrangement of functional groups, making it a "privileged scaffold" in medicinal chemistry. This means that this core structure is capable of binding to a variety of biological targets with high affinity and specificity, leading to a wide range of physiological effects.[2] Found at the heart of numerous naturally occurring alkaloids, most notably in plants of the Solanaceae and Erythroxylaceae families, this scaffold is the foundation for potent and clinically significant molecules such as atropine, scopolamine, and cocaine.[3][4]

These natural products, while valuable, often come with significant side effects or undesirable properties. This has driven extensive research into the synthesis of novel derivatives of the 8-azabicyclo[3.2.1]octane core. The goal of this research is to fine-tune their pharmacological profiles, enhancing therapeutic efficacy while minimizing adverse effects. This guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of compounds based on this remarkable scaffold, offering both foundational knowledge and detailed experimental protocols for researchers in the field.

The Strategic Importance of the 8-Azabicyclo[3.2.1]octane Scaffold in Drug Design

The therapeutic utility of the 8-azabicyclo[3.2.1]octane core stems from its rigid framework, which reduces the entropic penalty upon binding to a biological target, often resulting in higher affinity.[2] This structural rigidity also allows for the precise spatial orientation of substituents, enabling the design of highly selective ligands.

Key therapeutic areas where this scaffold has proven invaluable include:

  • Anticholinergics: Derivatives such as atropine and scopolamine are competitive antagonists of muscarinic acetylcholine receptors.[5] They are clinically used as mydriatics (to dilate the pupils), antispasmodics, and to treat motion sickness and symptoms of Parkinson's disease.[2][5]

  • Monoamine Reuptake Inhibitors: The most famous example, cocaine, exerts its stimulant effects by blocking the reuptake of dopamine, norepinephrine, and serotonin.[5] This has inspired the development of a vast library of analogues aimed at treating conditions like depression, ADHD, and substance abuse, with a focus on achieving selectivity for a specific transporter, particularly the dopamine transporter (DAT).[6][7]

  • Other CNS Targets: The versatility of the scaffold has led to the exploration of its derivatives as ligands for a range of other targets, including sigma receptors and opioid receptors, showcasing its broad potential in neuroscience drug discovery.[8][9]

The fundamental structure of the 8-azabicyclo[3.2.1]octane scaffold is presented below.

Caption: The core structure of 8-azabicyclo[3.2.1]octane.

Synthetic Strategies for Constructing the Bicyclic Core

The construction of the 8-azabicyclo[3.2.1]octane skeleton is a classic challenge in organic synthesis, and numerous elegant strategies have been developed.[1]

G Start Simple Starting Materials Robinson Robinson-Schöpf (Biomimetic Synthesis) Start->Robinson Biomimetic Cycloaddition [3+2] Cycloaddition Start->Cycloaddition Stepwise RCM Ring-Closing Metathesis (RCM) Start->RCM Multi-step Scaffold 8-Azabicyclo[3.2.1]octane Scaffold Tropinone Tropinone Intermediate Robinson->Tropinone Cycloaddition->Scaffold RCM->Scaffold DielsAlder Diels-Alder Reaction DielsAlder->Scaffold Desymmetrization Enantioselective Desymmetrization Desymmetrization->Scaffold Tropinone->Scaffold Tropinone->Desymmetrization

Caption: Overview of major synthetic routes to the 8-azabicyclo[3.2.1]octane scaffold.[1]

Among these, the biomimetic Robinson-Schöpf synthesis of tropinone, the ketone precursor to many tropane alkaloids, remains a landmark achievement for its efficiency and elegance.[10]

Detailed Protocol: The Robinson-Schöpf Synthesis of Tropinone

This protocol details the classic one-pot synthesis of tropinone, a cornerstone intermediate for accessing a wide array of 8-azabicyclo[3.2.1]octane derivatives.[10][11] The reaction mimics the biosynthetic pathway and involves a double Mannich reaction.[12]

Causality Behind Experimental Choices:

  • Acetonedicarboxylic Acid: This is used in place of acetone to increase the acidity of the central methylene protons, thereby facilitating the Mannich reaction under milder conditions and improving yields.[11]

  • pH Control: The reaction is typically buffered to a pH around 7. This is a crucial parameter, as it maintains the methylamine in its nucleophilic free-base form while also allowing for the formation of the necessary iminium ion intermediates.[13]

  • One-Pot Procedure: The elegance of this synthesis lies in its convergent, one-pot nature, which avoids the isolation of intermediates, saving time and resources.[10]

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism Succinaldehyde Succinaldehyde Imine_formation 1. Imine Formation (Methylamine + Succinaldehyde) Succinaldehyde->Imine_formation Methylamine Methylamine Methylamine->Imine_formation Acetonedicarboxylic_acid Acetonedicarboxylic acid First_Mannich 2. Intermolecular Mannich Reaction Acetonedicarboxylic_acid->First_Mannich Imine_formation->First_Mannich Second_Mannich 3. Intramolecular Mannich Reaction First_Mannich->Second_Mannich Decarboxylation 4. Decarboxylation Second_Mannich->Decarboxylation Product Tropinone Decarboxylation->Product

Caption: The reaction mechanism of the Robinson-Schöpf synthesis of tropinone.[10][12]

Materials:

  • Succinaldehyde (typically as a ~25% aqueous solution)

  • Methylamine hydrochloride

  • Acetonedicarboxylic acid

  • Sodium acetate (or other suitable buffer)

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Potassium carbonate (anhydrous)

  • Sodium sulfate (anhydrous)

Procedure:

  • Preparation of the Reaction Mixture: In a large round-bottom flask equipped with a magnetic stirrer, dissolve acetonedicarboxylic acid (e.g., 14.6 g, 0.1 mol) in water (100 mL). Buffer the solution to approximately pH 7 by adding a saturated solution of sodium acetate.

  • Addition of Reactants: To the stirred solution, add succinaldehyde (e.g., 43.5 g of a 25% aqueous solution, ~0.1 mol) followed by methylamine hydrochloride (e.g., 8.3 g, 0.1 mol).

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification and Decarboxylation: After the reaction is complete, acidify the mixture to pH 1-2 with concentrated hydrochloric acid. Gently heat the solution (e.g., to 60-70 °C) for 1-2 hours to facilitate the decarboxylation of the intermediate tropinone dicarboxylic acid. Carbon dioxide evolution will be observed.

  • Workup - Extraction: Cool the reaction mixture to room temperature and make it strongly alkaline (pH > 11) by the careful addition of potassium carbonate. Extract the aqueous layer multiple times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield crude tropinone.

  • Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent such as petroleum ether to afford pure tropinone.

Applications in Drug Discovery: Targeting Monoamine Transporters

A significant focus of research on the 8-azabicyclo[3.2.1]octane scaffold has been the development of ligands for monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[14][15] These transporters are crucial for regulating neurotransmitter levels in the synapse, and their modulation can have profound effects on mood, cognition, and behavior.[16] Cocaine's high abuse potential is linked to its potent, non-selective inhibition of DAT, SERT, and the norepinephrine transporter (NET).[15] Consequently, a major goal has been to develop analogues with improved selectivity, particularly for DAT, as potential treatments for cocaine addiction or other CNS disorders.[14]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine->Dopamine_receptor Binding & Signaling Tropane_inhibitor 8-Azabicyclo[3.2.1]octane Derivative Tropane_inhibitor->DAT Inhibition

Caption: Simplified mechanism of dopamine reuptake inhibition by an 8-azabicyclo[3.2.1]octane derivative.

Data Presentation: Binding Affinities of Representative Derivatives

The following table summarizes the binding affinities (Ki, nM) of several 8-azabicyclo[3.2.1]octane derivatives for the dopamine transporter (DAT) and serotonin transporter (SERT). A lower Ki value indicates a higher binding affinity.

CompoundScaffoldTargetBinding Affinity (Ki, nM)Selectivity (SERT/DAT)Reference
Cocaine8-Azabicyclo[3.2.1]octaneDAT159~2[17]
SERT~300
4',4"-Difluoro-3α-(diphenylmethoxy)tropane (7c)8-Azabicyclo[3.2.1]octaneDAT11.8>58[14]
SERT>690
3β-[4-(1-Methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane (13b)8-Azabicyclo[3.2.1]octaneDAT150.0067[15]
SERT0.1
3β-(3,4-Dichlorophenyl) analogue (Thia-analogue)8-Thiabicyclo[3.2.1]octaneDAT5.71.4[18]
SERT8.0
Normorphan analogue (8c)6-Azabicyclo[3.2.1]octaneDAT452N/A[7]

Data compiled from multiple sources.[7][14][15][17][18]

Experimental Protocols: Assessing Biological Activity

To determine the affinity and functional potency of newly synthesized 8-azabicyclo[3.2.1]octane derivatives, in vitro assays are essential. A standard method for measuring binding affinity to a specific transporter is the competitive radioligand binding assay.

Detailed Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for the dopamine transporter using a competitive binding assay with a radiolabeled ligand.[5][6]

Causality Behind Experimental Choices:

  • Radioligand: A high-affinity, selective radioligand for DAT (e.g., [³H]WIN 35,428) is used to label the target sites. The tritium (³H) label allows for sensitive detection via liquid scintillation counting.[14]

  • Competition Format: By incubating the radioligand with varying concentrations of an unlabeled test compound, one can determine the concentration of the test compound that inhibits 50% of the radioligand binding (the IC50 value).

  • Non-specific Binding: A high concentration of a known, potent DAT inhibitor (e.g., GBR 12909 or cocaine) is used to define non-specific binding—the portion of radioligand binding that is not to the DAT. This is crucial for calculating specific binding.

  • Cheng-Prusoff Equation: The IC50 value is dependent on the concentration of the radioligand used. The Cheng-Prusoff equation is used to convert the IC50 to the Ki value, which is an intrinsic measure of the compound's affinity for the receptor and is independent of assay conditions.

G Start Prepare hDAT-expressing cell membranes Incubate Incubate membranes with: 1. [³H]Radioligand 2. Test Compound (various conc.) 3. Buffer Start->Incubate Filter Rapid Filtration (separate bound from free ligand) Incubate->Filter Define_NSB Define Non-Specific Binding (using excess known inhibitor) Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) Define_NSB->Analyze Wash Wash filters to remove unbound radioactivity Filter->Wash Count Quantify radioactivity (Scintillation Counting) Wash->Count Count->Analyze End Determine Binding Affinity (Ki) Analyze->End

Caption: Workflow for a DAT competitive radioligand binding assay.[5]

Materials:

  • Cell membranes from a cell line stably expressing the human dopamine transporter (hDAT), e.g., HEK293-hDAT.

  • Radioligand: [³H]WIN 35,428 or a similar DAT-selective radioligand.

  • Unlabeled test compounds (8-azabicyclo[3.2.1]octane derivatives).

  • Non-specific binding agent: GBR 12909 or cocaine.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in polyethylenimine to reduce non-specific binding).

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the hDAT-expressing cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of approximately 10-20 µg per well.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add cell membranes, [³H]WIN 35,428 (at a concentration near its Kd, e.g., 2-5 nM), and binding buffer.

    • Non-specific Binding: Add cell membranes, [³H]WIN 35,428, and a high concentration of GBR 12909 (e.g., 10 µM).

    • Competition: Add cell membranes, [³H]WIN 35,428, and varying concentrations of the test compound (typically from 0.1 nM to 10 µM).

  • Incubation: Incubate the plate at room temperature (or 4°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[5]

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the transporter.

Conclusion

The 8-azabicyclo[3.2.1]octane scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its rigid structure and synthetic tractability have allowed for the development of highly potent and selective modulators of key neurological targets. From the classic anticholinergic tropane alkaloids to modern, highly selective dopamine transporter inhibitors, the journey of this bicyclic amine through the landscape of medicinal chemistry is a testament to the power of natural product-inspired drug design. The protocols and data presented herein provide a solid foundation for researchers aiming to further explore and exploit the immense potential of this privileged scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
  • BenchChem. (2025). azabicyclo[3.2.1]oct-3-ene and Other Bicyclic Amines in Drug Design.
  • Wikipedia. (2024). Tropane alkaloid. Retrieved from [Link]

  • BenchChem. (2025). Constructing the 8-azabicyclo[3.2.1]octane Scaffold: A Guide to Synthetic Strategies.
  • Meltzer, P. C., et al. (2003). Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors. Journal of Medicinal Chemistry, 46(8), 1538-1550.
  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463.
  • Newman, A. H., et al. (1995). Novel 4'-substituted and 4',4"-disubstituted 3 alpha-(diphenylmethoxy)tropane analogs as potent and selective dopamine uptake inhibitors. Journal of Medicinal Chemistry, 38(20), 3933-3940.
  • Kaur, R., & Prakash, O. (2022). Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. Structural Chemistry, 34(2), 707-724.
  • Wikipedia. (2024). Tropinone. Retrieved from [Link]

  • PubChem. (n.d.). 8-Azabicyclo(3.2.1)octane. Retrieved from [Link]

  • BenchChem. (2025). Comparative Efficacy Analysis: 8-Azabicyclo[3.2.1]octane Derivatives versus Standard Sigma-1 Receptor Modulators.
  • Davies, H. M., et al. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry, 39(13), 2554-2558.
  • Pollini, G. P., et al. (2006). Synthetic approaches to enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives. Chemical Reviews, 106(6), 2434-2454.
  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796.
  • Solvay Pharmaceuticals B.V. (2007). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Mondal, M., & Sahu, A. (2006). Theoretical study on the mechanism of Robinson's synthesis of tropinone. Journal of Chemical Research, 2006(11), 711-713.
  • Anaya de Parrodi, C., et al. (2013). Chemical thermodynamics applied to the synthesis of tropinone. Journal of the Mexican Chemical Society, 57(3), 211-216.
  • Scribd. (n.d.). Efficient Tropinone Synthesis Method.
  • Trudell, M. L., et al. (2004). 2,3-disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(6), 1539-1542.
  • Wang, S., et al. (2025). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience.
  • Wang, S., et al. (2022). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter.
  • Fish, L. L., et al. (2007). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 50(2), 335-344.
  • PMDA. (2020). Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor.
  • ResearchGate. (2001). Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters.
  • Napier, S., et al. (2011). The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(10), 3163-3167.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Benzylidene-8-azabicyclo[3.2.1]octane Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 3-benzylidene-8-aza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 3-benzylidene-8-azabicyclo[3.2.1]octane hydrochloride.

The 8-azabicyclo[3.2.1]octane (nortropane) scaffold is a privileged structure in medicinal chemistry. However, synthesizing exocyclic alkenes on this rigid bicyclic system presents unique steric and electronic challenges. This guide bypasses generic advice, offering field-proven, mechanistic solutions to maximize your yield and isomeric purity.

Synthesis Workflow

SynthesisWorkflow SM N-Boc-nortropinone (Starting Material) Reaction Horner-Wadsworth-Emmons (HWE) Olefination SM->Reaction Reagent Diethyl benzylphosphonate + NaHMDS (-78 °C) Reagent->Reaction Intermediate N-Boc-3-benzylidene- 8-azabicyclo[3.2.1]octane Reaction->Intermediate High Yield (>80%) Deprotect Boc Deprotection (4M HCl in Dioxane) Intermediate->Deprotect Product 3-Benzylidene-8-azabicyclo [3.2.1]octane Hydrochloride Deprotect->Product Anhydrous Precipitation

Workflow for the optimized HWE synthesis of 3-benzylidene-8-azabicyclo[3.2.1]octane hydrochloride.

Troubleshooting & FAQs

Q1: I am experiencing low yields (<40%) during the olefination of N-Boc-nortropinone. How can I improve the conversion?

Expertise & Experience: The 8-azabicyclo[3.2.1]octan-3-one (nortropinone) scaffold is highly prone to α -enolization. When using standard Wittig conditions (e.g., benzyltriphenylphosphonium bromide with KOtBu), the strong base often deprotonates the C2 or C4 positions rather than facilitating the ylide's nucleophilic attack on the sterically hindered C3 carbonyl. This leads to poor conversion and the frustrating recovery of unreacted starting material (1)[1].

Solution: Switch to a Horner-Wadsworth-Emmons (HWE) protocol. The phosphonate carbanion generated from diethyl benzylphosphonate is significantly more nucleophilic than a standard phosphorus ylide, allowing it to overcome the steric bulk of the bicyclic ring (2)[2]. By using a bulky, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) at strictly controlled cryogenic temperatures (-78 °C), you suppress enolization and drive the equilibrium toward the desired alkene.

Q2: My NMR shows a mixture of isomers for the benzylidene intermediate. How do I control or separate the exo/endo (E/Z) isomers?

Expertise & Experience: The exocyclic double bond at the 3-position of the nortropane ring generates two geometric isomers: exo (phenyl ring pointing toward the nitrogen bridge) and endo (phenyl ring pointing away). Because the benzylidene motif dictates the pharmacological profile and receptor selectivity of azabicyclo compounds (3)[3], isolating the correct isomer is critical. The bulky N-Boc group influences the transition state, often resulting in a thermodynamic mixture.

Solution: The HWE reaction inherently provides better thermodynamic control than the Wittig reaction. However, to obtain a single pure isomer, you must perform silica gel column chromatography on the N-Boc protected intermediate (using a shallow gradient of EtOAc in Hexanes). Do not attempt to separate the isomers after deprotection; the highly polar hydrochloride salts streak heavily on standard silica and are nearly impossible to resolve.

Q3: During the Boc deprotection step, I get a sticky gum instead of a crisp crystalline hydrochloride salt. What went wrong?

Expertise & Experience: The formation of a gummy residue indicates the presence of trapped water or residual tert-butanol (the byproduct of Boc cleavage). 8-azabicyclo[3.2.1]octane hydrochlorides are exceptionally hygroscopic. If the solvent system is not strictly anhydrous, the salt will absorb moisture from the air and "oil out" instead of crystallizing.

Solution: Implement the self-validating anhydrous precipitation protocol detailed below. Cleave the Boc group using 4M HCl in anhydrous 1,4-dioxane. Once complete, strip the solvent completely under high vacuum. Re-dissolve the crude residue in a minimal volume of anhydrous methanol, and precipitate the product by adding ice-cold, anhydrous diethyl ether dropwise.

Quantitative Data: Olefination Optimization

Table 1: Quantitative Comparison of Olefination Conditions for N-Boc-nortropinone

Reaction TypeReagentBaseTemperatureAverage YieldIsomeric Purity (Crude)
Standard WittigBenzyltriphenylphosphonium bromideKOtBu0 °C to RT~63%Moderate (Mixed)
Modified WittigBenzyltriphenylphosphonium bromiden-BuLi-78 °C to RT<40%Poor (High enolization)
Optimized HWE Diethyl benzylphosphonate NaHMDS -78 °C to 0 °C >80% High (Thermodynamic)
Self-Validating Experimental Protocol

Step 1: HWE Olefination (Synthesis of N-Boc-3-benzylidene-8-azabicyclo[3.2.1]octane)

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add diethyl benzylphosphonate (1.2 equiv) and anhydrous THF (to achieve 0.2 M).

  • Carbanion Generation: Cool the solution to -78 °C. Add NaHMDS (1.0 M in THF, 1.25 equiv) dropwise. Self-Validation: Stir for 30 minutes; the solution will turn a deep, persistent yellow/orange, visually confirming complete phosphonate carbanion generation.

  • Substrate Addition: Dissolve N-Boc-nortropinone (1.0 equiv) in a minimal amount of anhydrous THF. Add dropwise to the carbanion solution at -78 °C to prevent thermal spikes.

  • Reaction: Allow the mixture to slowly warm to 0 °C over 2 hours. Self-Validation: Check via TLC (20% EtOAc/Hexanes). The reaction is complete when the ketone spot (which stains heavily with KMnO₄) disappears and a new highly UV-active spot (the benzylidene product) appears.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the desired geometric isomer.

Step 2: Deprotection & Salt Formation

  • Cleavage: Dissolve the purified N-Boc intermediate in anhydrous CH₂Cl₂ (0.1 M). Add 4M HCl in 1,4-dioxane (10 equiv). Stir at room temperature for 2 hours.

  • Concentration: Evaporate the solvents under reduced pressure. Place the flask on a high-vacuum line for at least 1 hour to thoroughly remove residual tert-butanol and HCl gas.

  • Precipitation: Dissolve the crude gum in the absolute minimum volume of anhydrous methanol (approx. 1-2 mL per gram of product). Vigorously stir and add ice-cold anhydrous diethyl ether dropwise. Self-Validation: A sudden cloudiness followed by the formation of a crisp white powder visually validates the complete exclusion of water. If it oils out, water is present.

  • Isolation: Cool the suspension at -20 °C for 2 hours to maximize yield. Filter the resulting crystals rapidly under a blanket of Argon, wash with cold ether, and store immediately in a vacuum desiccator.

References
  • Strategies towards Redshifted Hemithioindigo Photoswitches & Development of a Semi-Automated Photochemical Screening Platform - DTU Inside.1

  • (Naphthalen-2-ylmethyl)triphenylphosphonium bromide (Wittig Reagents & HWE) - Benchchem. 2

  • Multiple Pharmacophores for the Selective Activation of Nicotinic α7-Type Acetylcholine Receptors - PMC - PubMed Central. 3

Sources

Optimization

Technical Support Center: Troubleshooting 3-Benzylidene-8-azabicyclo[3.2.1]octane Hydrochloride

Welcome to the Application Scientist Support Portal. Working with bridged bicyclic amines—specifically tropane derivatives like 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride —presents unique physicochemical chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Working with bridged bicyclic amines—specifically tropane derivatives like 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride —presents unique physicochemical challenges. While the hydrochloride salt form is designed to impart aqueous solubility, the presence of the bulky, highly lipophilic benzylidene moiety often leads to unexpected precipitation, inconsistent in vivo dosing, and analytical carryover.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the thermodynamic and kinetic causality behind these solubility issues and provide field-proven, self-validating protocols to ensure your experimental integrity.

Quantitative Solubility & Formulation Matrix

Before troubleshooting, it is critical to understand the baseline solubility limits of this compound. The rigid 8-azabicyclo[3.2.1]octane core combined with the planar benzylidene ring creates a high thermodynamic penalty for aqueous hydration.

Table 1: Empirical Solubility Guidelines and Recommended Vehicles

Solvent / VehicleMax Solubility (Approx.)Mechanistic Notes & Causality
100% DMSO > 25 mg/mLIdeal for in vitro stock solutions. The aprotic solvent easily disrupts intermolecular pi-pi stacking of the benzylidene rings.
Deionized Water (pH 6.0) 2 - 5 mg/mLSoluble due to the protonated bridgehead nitrogen (N8). However, solutions are metastable and sensitive to temperature drops.
PBS (1X, pH 7.4) < 0.5 mg/mLHigh Risk. Phosphate ions sequester water hydration shells ("salting out"), and the pH nears the compound's precipitation threshold.
20% HP-β-CD in Saline > 10 mg/mLOptimal for in vivo. The cyclodextrin cavity encapsulates the lipophilic benzylidene group, masking it from the aqueous environment.
5% DMSO / 10% Tween-80 2 - 5 mg/mLMicellar encapsulation prevents aggregation. Requires strict order-of-addition (see Protocol B).

Formulation Decision Workflow

To prevent compound loss and ensure reproducible data, follow this decision tree based on your target assay.

G Start Target Assay for 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl InVitro In Vitro (Cell Culture / Biochemical) Start->InVitro InVivo In Vivo (Animal Dosing) Start->InVivo DMSOStock Dissolve in 100% DMSO (Prepare 10 mM Stock) InVitro->DMSOStock ConcCheck Required Dosing Concentration? InVivo->ConcCheck DiluteMedia Dilute in pre-warmed media (Final DMSO < 0.1%) DMSOStock->DiluteMedia LowConc Low (< 2 mg/mL) ConcCheck->LowConc < 2 mg/mL HighConc High (> 2 mg/mL) ConcCheck->HighConc > 2 mg/mL CoSolvent Micellar System: 5% DMSO + 10% Tween-80 + 85% Saline LowConc->CoSolvent Cyclodextrin Encapsulation System: 20% HP-β-CD in Saline (Maintain pH < 7.0) HighConc->Cyclodextrin

Figure 1: Decision matrix for formulating 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does my compound instantly precipitate when diluted from a DMSO stock into PBS (pH 7.4)?

The Causality: This is a classic "solvent shift" precipitation. When you inject a highly concentrated DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water faster than the water can form a stabilizing hydration shell around the compound. Because the benzylidene group is highly lipophilic, the unhydrated molecules rapidly undergo hydrophobic collapse and pi-pi stacking, forming insoluble aggregates. Furthermore, the high ionic strength of PBS exacerbates this by reducing the availability of free water molecules [1]. The Solution: Never add the aqueous buffer to the DMSO stock. Instead, add the DMSO stock dropwise into a rapidly vortexing volume of pre-warmed (37°C) buffer. Keep the final DMSO concentration below 0.1% for in vitro assays.

Q2: How does pH affect the solubility of this specific hydrochloride salt?

The Causality: The core of this molecule is an 8-azabicyclo[3.2.1]octane ring (a tropane skeleton). The secondary amine at the bridgehead (N8) has a predicted pKa of approximately 9.5 to 10.2 [2]. As a hydrochloride salt, the nitrogen is protonated ( NH2+​ ), granting it a permanent dipole that interacts favorably with water. However, as the pH of your buffer approaches 8.0 or higher, the equilibrium shifts, and the fraction of the uncharged, highly lipophilic free base increases exponentially. Without the ionic charge, the LogD of the molecule spikes, and it will crash out of solution. The Solution: Always verify that your final dosing vehicle or buffer has a pH between 5.5 and 7.0. Avoid basic buffers (e.g., Tris pH 8.5) entirely.

Q3: I need to dose mice intravenously (IV) at 5 mg/mL. How can I formulate this without using toxic levels of DMSO?

The Causality: At 5 mg/mL, co-solvent systems (like DMSO/Tween) often fail because the micellar capacity is exceeded, leading to delayed precipitation in the syringe. For high concentrations of lipophilic amines, cyclic oligosaccharides like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are the gold standard [3]. The hydrophobic interior cavity of the β-cyclodextrin cone perfectly accommodates the lipophilic benzylidene ring, while the hydrophilic hydroxyl groups on the exterior maintain high aqueous solubility. The Solution: Use Protocol A (below) to create a 20% HP-β-CD inclusion complex.

Q4: Why am I seeing severe peak tailing and carryover in my LC-MS/HPLC analysis?

The Causality: The rigid, hydrophobic nature of the benzylidene-tropane skeleton causes it to adsorb strongly to the active silanol groups on standard glass autosampler vials and the stationary phase of C18 columns. The Solution: Use silanized (deactivated) glass vials or polypropylene vials. Ensure your mobile phase contains at least 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to keep the bridgehead nitrogen fully protonated, which prevents secondary interactions with the column silica.

Validated Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. If the solution is not optically clear at the end of the steps, the protocol has failed, and the formulation should not be used for in vivo dosing.

Protocol A: High-Concentration Encapsulation (20% HP-β-CD in Saline)

Use for in vivo dosing > 2 mg/mL. Yields a clear, biocompatible solution.

  • Vehicle Preparation: Weigh 2.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 8.0 mL of sterile 0.9% NaCl (Saline). Vortex until completely clear. Adjust final volume to 10.0 mL with saline.

  • Compound Addition: Weigh the required mass of 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl (e.g., 50 mg for a 5 mg/mL solution) into a clean glass vial.

  • Integration: Add the 10 mL of 20% HP-β-CD vehicle to the compound.

  • Thermodynamic Complexation: Vortex vigorously for 2 minutes. Place the vial in a sonicating water bath at 37°C for 15–20 minutes. Self-Validation Check: The solution must transition from a cloudy suspension to an optically clear liquid. If particulate remains, the inclusion complex has not fully formed.

  • pH Verification: Spot-check the pH using micro-pH paper. It should read between 6.0 and 7.0. Do not adjust with NaOH, as this will precipitate the free base.

Protocol B: Micellar Co-Solvent System (5% DMSO / 10% Tween-80 / 85% Saline)

Use for in vivo dosing < 2 mg/mL. Relies on strict order-of-addition.

  • Solubilization: Dissolve the compound completely in 5% of the final target volume using 100% molecular-grade DMSO. Vortex until clear.

  • Surfactant Coating: Add 10% of the final target volume using Tween-80. Vortex the DMSO/Tween-80/Compound mixture for at least 3 minutes. Causality note: This step coats the solvated compound in surfactant molecules before water is introduced, preventing hydrophobic collapse.

  • Aqueous Dilution: While continuously vortexing the vial, add 85% of the final target volume using sterile Saline dropwise . Do not dump the saline in all at once.

  • Validation: The final solution should be transparent. A slight opalescence is acceptable for micellar formulations, but visible white flakes indicate a failure in the surfactant coating step.

References

  • PubChem Compound Summary for CID 522272, 8-Azabicyclo[3.2.1]octane hydrochloride. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Tropane alkaloids and related compounds. ResearchGate. Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI Pharmaceuticals. Available at: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Pharmacological Guide: 3-Substituted-8-Azabicyclo[3.2.1]octanes versus Cocaine at the Dopamine Transporter

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Dopamine Transporter as a Critical Target The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dopamine Transporter as a Critical Target

The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission. It mediates the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby controlling the duration and magnitude of the dopamine signal.[1] This regulatory role makes DAT a primary target for various psychoactive substances, including the widely studied psychostimulant, cocaine.[2] Cocaine's reinforcing and addictive properties are largely attributed to its high-affinity blockade of DAT, which leads to elevated extracellular dopamine levels in reward-related brain regions.[2]

The 8-azabicyclo[3.2.1]octane scaffold, commonly known as the tropane nucleus, is the core structure of cocaine and a multitude of other biologically active compounds.[3][4] Consequently, this scaffold has been the focus of extensive medicinal chemistry efforts to develop novel DAT inhibitors with potentially different pharmacological profiles from cocaine. These efforts aim to create compounds that might serve as treatments for cocaine addiction or other neuropsychiatric disorders.[5][6]

This guide provides a comparative analysis of cocaine and the class of 3-substituted-8-azabicyclo[3.2.1]octane analogs, using 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl as a structural archetype. While specific binding and functional data for this exact benzylidene derivative are not extensively available in peer-reviewed literature, we will explore the structure-activity relationships (SAR) of closely related 3-substituted tropanes to infer its potential pharmacological profile in comparison to cocaine. We will detail the fundamental mechanisms of action, present a framework for their quantitative comparison, and provide validated, step-by-step experimental protocols for their characterization.

Mechanism of Action at the Dopamine Transporter

The interaction of small molecules with the dopamine transporter can be broadly categorized into two main classes: inhibitors (blockers) and substrates (releasers).

Cocaine: The Archetypal DAT Inhibitor

Cocaine functions as a non-transported, competitive inhibitor of the dopamine transporter.[7] It binds to a site on the transporter that overlaps with the dopamine binding site, physically occluding the translocation of dopamine from the synapse into the neuron.[8] This blockade of dopamine reuptake is the primary mechanism underlying its psychostimulant effects.[2] The binding of cocaine is a complex process, with some studies suggesting it may interact with multiple conformations of the transporter.[8]

3-Substituted-8-Azabicyclo[3.2.1]octane Analogs

Like cocaine, synthetic analogs based on the 8-azabicyclo[3.2.1]octane scaffold are typically designed to act as DAT inhibitors. The nature of the substituent at the 3-position of the tropane ring is a critical determinant of binding affinity and selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[5][9][10]

The introduction of a benzylidene group at the 3-position, as in 3-Benzylidene-8-azabicyclo[3.2.1]octane, represents a significant structural departure from cocaine's 3β-benzoyloxy moiety. Structure-activity relationship studies on related 3-aryl and 3-benzyl tropanes have shown that the size, electronics, and stereochemistry of this substituent profoundly influence the compound's interaction with the DAT binding pocket.[11] While many 3-aryl analogs of cocaine exhibit cocaine-like behavioral effects, certain structural modifications can lead to "atypical" DAT inhibitors that block dopamine uptake without producing the same psychostimulant profile, a desirable characteristic for potential therapeutic agents.[5][6]

Comparative Pharmacological Profile

A quantitative comparison of DAT ligands involves determining their binding affinity (Kᵢ) and their functional potency (IC₅₀) for inhibiting dopamine uptake. A lower Kᵢ or IC₅₀ value indicates a higher affinity or potency, respectively.

CompoundDAT Binding Affinity (Kᵢ, nM)DA Uptake Inhibition (IC₅₀, nM)Source(s)
Cocaine 90 - 255190 - 459[12][13][14]
3α-Benzyl-8-(diphenylmethoxyethyl)-8-azabicyclo[3.2.1]octane 98Not Reported[11]

Note: The Kᵢ and IC₅₀ values for cocaine can vary between studies depending on the experimental conditions, tissue preparation (e.g., rat striatum, human cell lines), and radioligand used. The data for the 3α-benzyl analog illustrates that modifications to the core tropane structure can yield compounds with high affinity for the DAT, in this case, even greater than that of cocaine.[11] The benzyl group at the 3-position is a key feature shared with our compound of interest, suggesting that 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl could also exhibit significant affinity for the dopamine transporter.

Experimental Protocols for Comparative Analysis

To empirically determine and compare the pharmacological profiles of novel compounds like 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl and cocaine, two primary in vitro assays are essential: a competitive radioligand binding assay to measure binding affinity (Kᵢ) and a dopamine uptake inhibition assay to measure functional potency (IC₅₀).

Competitive Radioligand Binding Assay for DAT Affinity (Kᵢ)

This assay quantifies the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the dopamine transporter. [³H]WIN 35,428 is a commonly used radioligand for this purpose as it is a high-affinity cocaine analog.[13][15]

Causality and Rationale: The principle of this assay is competitive binding. The unlabeled test compound and the radioligand compete for the same binding site on the DAT. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value), we can calculate its inhibition constant (Kᵢ) using the Cheng-Prusoff equation. This provides a direct measure of the compound's affinity for the transporter.

cluster_prep Membrane Preparation cluster_assay Binding Assay (96-well plate) cluster_total Total Binding cluster_nsb Non-Specific Binding cluster_comp Competitive Binding cluster_analysis Analysis prep1 Culture & Harvest hDAT-expressing cells (e.g., HEK293-hDAT) prep2 Homogenize in ice-cold buffer prep1->prep2 prep3 Centrifuge to pellet cell membranes prep2->prep3 prep4 Wash & resuspend membrane pellet prep3->prep4 prep5 Determine protein concentration (e.g., BCA assay) prep4->prep5 tb Membranes + [³H]WIN 35,428 + Assay Buffer prep5->tb nsb Membranes + [³H]WIN 35,428 + Excess Unlabeled Ligand (e.g., 10 µM GBR 12909) prep5->nsb comp Membranes + [³H]WIN 35,428 + Varying Concentrations of Test Compound prep5->comp ana1 Incubate to reach equilibrium (e.g., 2h at 4°C) tb->ana1 nsb->ana1 comp->ana1 ana2 Rapid filtration over glass fiber filters ana1->ana2 ana3 Wash filters with ice-cold wash buffer ana2->ana3 ana4 Measure radioactivity (Scintillation Counting) ana3->ana4 ana5 Calculate IC₅₀ and Kᵢ (Cheng-Prusoff) ana4->ana5

Workflow for a [³H]WIN 35,428 Competitive Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.

  • Binding Assay Setup (in triplicate):

    • Total Binding: To designated wells, add assay buffer, a fixed concentration of [³H]WIN 35,428 (typically near its Kₔ value, e.g., 1-2 nM), and the cell membrane suspension (20-50 µg of protein).

    • Non-specific Binding: To another set of wells, add the same components as for total binding, plus a high concentration of a non-radiolabeled DAT inhibitor (e.g., 10 µM GBR 12909) to saturate the specific binding sites.

    • Competitive Binding: To the remaining wells, add the membrane suspension, [³H]WIN 35,428, and varying concentrations of the test compound (e.g., 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl or cocaine) over a wide range (e.g., 0.1 nM to 10 µM).

  • Incubation and Filtration:

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.

    • Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound's concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for DAT.

[³H]Dopamine Uptake Inhibition Assay (IC₅₀)

This functional assay measures a compound's ability to inhibit the primary function of DAT: the transport of dopamine into the cell. It provides a measure of the compound's functional potency.

Causality and Rationale: The assay directly measures the rate of DAT-mediated transport using radiolabeled dopamine ([³H]DA). An effective inhibitor will block this transport, resulting in less radioactivity accumulating inside the cells. By measuring the concentration of the inhibitor that reduces dopamine uptake by 50%, we obtain the IC₅₀ value, a key indicator of its functional potency as a DAT blocker.

cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis cell1 Plate hDAT-expressing cells in a 96-well plate cell2 Incubate until a confluent monolayer forms assay1 Wash cells with pre-warmed uptake buffer cell2->assay1 assay2 Pre-incubate cells with varying concentrations of test compound or vehicle (10-20 min at 37°C) assay1->assay2 assay3 Initiate uptake by adding [³H]Dopamine assay2->assay3 assay4 Incubate for a short period to measure initial uptake rate (5-10 min at 37°C) assay3->assay4 ana1 Terminate uptake by rapidly washing with ice-cold buffer assay4->ana1 ana2 Lyse cells (e.g., with 1% SDS) ana1->ana2 ana3 Measure intracellular radioactivity (Scintillation Counting) ana2->ana3 ana4 Calculate IC₅₀ value from concentration-response curve ana3->ana4

Workflow for a [³H]Dopamine Uptake Inhibition Assay.

Step-by-Step Methodology:

  • Cell Plating:

    • Plate hDAT-expressing cells (e.g., HEK293-hDAT) in a 96-well culture plate and grow them until they form a confluent monolayer.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer (e.g., Krebs-Ringer-HEPES buffer).[16]

    • Add uptake buffer containing varying concentrations of the test compound (or vehicle for control wells) to the appropriate wells. For determining non-specific uptake, add a high concentration of a known DAT inhibitor like nomifensine (10 µM).[16]

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate the uptake by adding uptake buffer containing a fixed concentration of [³H]Dopamine (e.g., 10-20 nM).

    • Incubate the plate at 37°C for a short, defined period (e.g., 5-10 minutes) to ensure the measurement of the initial rate of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer to remove extracellular [³H]dopamine.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well and incubating for at least 30 minutes.[16]

  • Data Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

    • Calculate DAT-mediated uptake by subtracting the non-specific uptake (wells with nomifensine) from the total uptake (vehicle-only wells).

    • Plot the percentage of inhibition of DAT-mediated uptake against the logarithm of the test compound's concentration.

    • Use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the interaction of cocaine and 3-substituted-8-azabicyclo[3.2.1]octane analogs, such as 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl, with the dopamine transporter. Cocaine acts as a potent, competitive inhibitor of dopamine reuptake, a mechanism intrinsically linked to its high abuse liability. The extensive body of research on tropane analogs demonstrates that the 8-azabicyclo[3.2.1]octane scaffold is highly amenable to chemical modification, allowing for the fine-tuning of affinity and selectivity for the dopamine transporter.

Structure-activity relationship studies indicate that the substituent at the 3-position is a key determinant of a compound's pharmacological profile.[5][10] While a direct comparison is hampered by the lack of specific published data for 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl, the principles derived from related 3-benzyl and 3-aryl analogs suggest it is a promising candidate for high-affinity DAT binding.

The detailed experimental protocols provided herein for competitive binding and dopamine uptake inhibition assays offer a robust, self-validating system for the empirical characterization of such novel compounds. By rigorously applying these methods, researchers can generate the quantitative data necessary to build a complete pharmacological profile, comparing not only affinity and potency to cocaine but also exploring potential differences in binding kinetics and transporter conformation. Such studies are vital for the rational design of the next generation of DAT-targeting compounds, which may hold promise as therapeutic interventions for cocaine addiction and other dopamine-related disorders.

References

  • Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. ACS Publications. [Link]

  • Structure-activity relationship studies on a novel series of (S)-2beta-substituted 3alpha-[bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane analogues for in vivo investigation. PubMed. [Link]

  • Structure-activity relationship comparison of (S)-2beta-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes and (R). PubMed. [Link]

  • DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. TW. [Link]

  • Cocaine Potency at the Dopamine Transporter Tracks Discrete Motivational States During Cocaine Self-Administration. PMC. [Link]

  • Fluctuation of the dopamine uptake inhibition potency of cocaine, but not amphetamine, at mammalian cells expressing the dopamine transporter. PMC - NIH. [Link]

  • Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. Johns Hopkins University. [Link]

  • Synthesis and dopamine transporter binding affinities of 3alpha-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes. PubMed. [Link]

  • [3H]DA uptake assay. Bio-protocol. [Link]

  • cocaine [Ligand Id: 2286] activity data from GtoPdb and ChEMBL. GtoPdb. [Link]

  • Inhibition of Cocaine Binding to the Human Dopamine Transporter by a Single Chain Anti-Idiotypic Antibody: Its Cloning, Expression and Functional Properties. PMC. [Link]

  • Is Cocaine Protonated When it Binds to the Dopamine Transporter?. JACS Au. [Link]

  • Validation of a method to measure the uptake of [3H]dopamine by human platelets. PubMed. [Link]

  • Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. Journal of Neuroscience. [Link]

  • Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. PubMed. [Link]

  • Cellular Uptake and Release Assays Examples. Gifford Bioscience. [Link]

  • [3H]WIN 35428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. PubMed. [Link]

  • Synthesis of 8-thiabicyclo[3.2.1]oct-2-enes and their binding affinity for the dopamine and serotonin transporters. PubMed. [Link]

  • Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. PMC. [Link]

  • Assay Protocol Book. PDSP. [Link]

  • Cocaine use increases [3H]WIN 35428 binding sites in human striatum. PubMed - NIH. [Link]

  • Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters †. Request PDF. [Link]

  • Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery. PMC. [Link]

  • Tropane alkaloids. SlideShare. [Link]

  • Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives. IRIS Unibas. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):117-119 Mini Review Article Pharmacological profile of tropane a. JOCPR. [Link]

Sources

Comparative

A Researcher's Guide to Validating the Selectivity of 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride

In the landscape of neuropharmacology and drug development, the precise characterization of a novel compound's interaction with its biological targets is paramount. This guide provides a comprehensive framework for valid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology and drug development, the precise characterization of a novel compound's interaction with its biological targets is paramount. This guide provides a comprehensive framework for validating the selectivity of 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride, a molecule built upon the privileged 8-azabicyclo[3.2.1]octane scaffold, a core structure in numerous psychoactive compounds.[1][2] Given its structural similarities to known monoamine reuptake inhibitors, this guide will focus on methodologies to determine its binding affinity and functional potency at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

The therapeutic efficacy and side-effect profile of drugs targeting monoamine transporters are critically dependent on their selectivity.[3][4] For instance, selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of depression, while selective norepinephrine reuptake inhibitors (NRIs) have demonstrated efficacy in treating conditions like ADHD.[5][6] Therefore, a rigorous assessment of a new chemical entity's selectivity is not merely an academic exercise but a crucial step in its development trajectory.

This guide is designed for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to selectivity profiling.

The Monoamine Transporter System: The Primary Target

The monoamine transporters (MATs) are a family of sodium- and chloride-dependent symporters that regulate neurotransmission by clearing dopamine, serotonin, and norepinephrine from the synaptic cleft.[7][8] By inhibiting these transporters, compounds can increase the concentration of these neurotransmitters in the synapse, thereby modulating mood, cognition, and behavior.[9]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action Vesicle Synaptic Vesicle (Dopamine) DAT Dopamine Transporter (DAT) Dopamine Dopamine Vesicle->Dopamine Release DAT->Vesicle Recycling Dopamine->DAT Receptor Dopamine Receptor Dopamine->Receptor Binding Drug 3-Benzylidene-8-azabicyclo [3.2.1]octane HCl Drug->DAT Inhibition start Start prepare_membranes Prepare Cell Membranes (hDAT, hSERT, hNET) start->prepare_membranes setup_assay Set up 96-well plate: - Radioligand - Test/Comparator Compounds - Controls prepare_membranes->setup_assay add_membranes Add Membranes setup_assay->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash measure_radioactivity Measure Radioactivity filter_wash->measure_radioactivity analyze_data Calculate IC50 and Ki measure_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for a radioligand binding assay.

Interpreting the Data

The selectivity of the compound is determined by comparing its Ki values across the different transporters.

Table 2: Hypothetical Radioligand Binding Data

CompoundhDAT Ki (nM)hSERT Ki (nM)hNET Ki (nM)SERT/DAT SelectivityNET/DAT Selectivity
3-Benzylidene-8-azabicyclo[3.2.1]octane HCl 15 300 450 20 30
GBR 12909125005002500500
Citalopram5000520000.0010.4
Reboxetine100001291.10.01290.00011
Cocaine2003005001.52.5

In this hypothetical example, 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride demonstrates a preference for DAT over SERT and NET, with a 20-fold and 30-fold selectivity, respectively.

Neurotransmitter Uptake Inhibition Assays: Measuring Functional Potency

Functional uptake assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter. [7][10]This assay provides a measure of the compound's functional potency (IC50), which is often more physiologically relevant than binding affinity alone.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
  • Cell Culture:

    • Plate HEK293 cells stably expressing hDAT, hSERT, or hNET in a 96-well plate and grow to confluence.

  • Uptake Inhibition Assay:

    • Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate the cells with increasing concentrations of the test compound and comparator compounds for a short period (e.g., 10-20 minutes).

    • Initiate the uptake reaction by adding a fixed concentration of the appropriate radiolabeled neurotransmitter (e.g., [³H]dopamine for hDAT, [³H]serotonin for hSERT, [³H]norepinephrine for hNET).

    • Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Detection and Data Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

    • Include control wells to determine non-specific uptake (in the presence of a high concentration of a known inhibitor).

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value by non-linear regression analysis.

start Start plate_cells Plate Transfected Cells start->plate_cells pre_incubate Pre-incubate with Test/Comparator Compounds plate_cells->pre_incubate add_substrate Add Radiolabeled Neurotransmitter pre_incubate->add_substrate incubate_uptake Incubate for Uptake add_substrate->incubate_uptake terminate_wash Terminate and Wash incubate_uptake->terminate_wash lyse_measure Lyse Cells and Measure Radioactivity terminate_wash->lyse_measure analyze_data Calculate IC50 lyse_measure->analyze_data end End analyze_data->end

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Interpreting the Data

The functional selectivity is determined by comparing the IC50 values across the three transporters.

Table 3: Hypothetical Neurotransmitter Uptake Inhibition Data

CompoundhDAT IC50 (nM)hSERT IC50 (nM)hNET IC50 (nM)SERT/DAT SelectivityNET/DAT Selectivity
3-Benzylidene-8-azabicyclo[3.2.1]octane HCl 25 550 700 22 28
GBR 12909230006001500300
Citalopram6000825000.00130.42
Reboxetine1200015020.01250.00017
Cocaine2503505501.42.2

The hypothetical functional data corroborates the binding data, suggesting that 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride is a DAT-preferring inhibitor.

Conclusion

References

  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585-640.
  • Torres, G. E., et al. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
  • Andersen, J., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 108(29), 12137-12142.
  • Gobert, A., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3406-3421.
  • Zhou, Z., et al. (2007). Norepinephrine transporter inhibitors and their therapeutic potential. Current neuropharmacology, 5(3), 177-188.
  • Stahl, S. M. (2008). Selective norepinephrine reuptake inhibitors.
  • Singh, H. K., & Tella, S. R. (2023). Structure-based discovery of conformationally selective inhibitors of the serotonin transporter.
  • Lochner, M., & Thompson, B. J. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS chemical neuroscience, 7(12), 1664-1670.
  • Beuming, T., et al. (2008). Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. Journal of medicinal chemistry, 51(12), 3473-3484.
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 678.
  • Kouhnavardi, S., et al. (2022). A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions. International Journal of Molecular Sciences, 23(21), 13348.
  • Wong, E. H., et al. (2000). The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. CNS Drug Reviews, 6(4), 357-374.
  • Penmatsa, A. (2020). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. bioRxiv.
  • Transporter Inhibition: Selective Serotonin Reuptake Inhibitors. (n.d.). University of Texas at Austin. Retrieved from [Link]

  • Koch, S., et al. (2003). Selectivity of different serotonin and norepinephrine reuptake inhibitors for the monoamine transporters.
  • Simmler, L. D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 915-928.
  • Schmitt, K. C., et al. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. International Journal of Molecular Sciences, 24(5), 4887.
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 678.
  • Ansofaxine's In Vitro Profile: A Technical Examination of Monoamine Transporter Binding Affinities. (2025). BenchChem.
  • Lee, K. H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomedicines, 11(10), 2846.
  • Williams, J. M., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Molecular Neuroscience, 16, 1143878.
  • Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neuromethods (pp. 237-253). Humana Press, New York, NY.
  • In vitro monoamine transporters and 5-HT receptors interaction... (n.d.). ResearchGate. Retrieved from [Link]

  • Lee, K. H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomedicines, 11(10), 2846.
  • Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. (n.d.). ResearchGate. Retrieved from [Link]

  • Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... (n.d.). ResearchGate. Retrieved from [Link]

  • Teng, D. W., et al. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(11), 1275-1278.
  • Constructing the 8-azabicyclo[3.2.
  • azabicyclo[3.2.1]oct-3-ene and Other Bicyclic Amines in Drug Design. (2025). BenchChem.
  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). University of Regensburg.
  • Verma, S. M., et al. (2009). 3D-QSAR study of 8-azabicyclo[3.2.1] octane analogs antagonists of cholinergic receptor. Bioorganic & medicinal chemistry letters, 19(11), 3108-3112.
  • 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. (2007).
  • Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of medicinal chemistry, 41(5), 674-681.
  • Harrison, T., et al. (2006). Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. Bioorganic & medicinal chemistry letters, 16(4), 955-959.
  • Pati, H. N., et al. (2009). The cytotoxic properties and preferential toxicity to tumour cells displayed by some 2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1] octan-3-ones and 3,5-bis(benzylidene)-1-methyl-4-piperidones. European journal of medicinal chemistry, 44(1), 54-62.
  • Pati, H. N., et al. (2009). The cytotoxic properties and preferential toxicity to tumour cells displayed by some 2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1] octan-3-ones and 3,5-bis(benzylidene)-1-methyl-4-piperidones. European journal of medicinal chemistry, 44(1), 54-62.
  • Beaufils, F., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Potent, Orally Bioavailable, and Brain-Penetrant mTORC1/2 Inhibitor for the Treatment of Neurological and Neoplastic Disorders. Journal of medicinal chemistry, 61(22), 10076-10094.

Sources

Validation

In Vivo Efficacy Validation of 8-Azabicyclo[3.2.1]octane-Based Monoamine Reuptake Inhibitors: A Comparative Guide

Executive Summary The 8-azabicyclo[3.2.1]octane scaffold—the core structural motif of tropane alkaloids—has become a cornerstone in the development of centrally acting therapeutics. By restricting the conformational flex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-azabicyclo[3.2.1]octane scaffold—the core structural motif of tropane alkaloids—has become a cornerstone in the development of centrally acting therapeutics. By restricting the conformational flexibility of the nitrogen-containing ring, this bicyclic system imparts highly stereoselective binding affinities at monoamine transporters (DAT, SERT, and NET)[1].

For drug development professionals evaluating novel anti-obesity or neurodegenerative pharmacotherapies, understanding the in vivo validation of these compounds is critical. This guide objectively compares the in vivo performance of advanced 8-azabicyclo[3.2.1]octane-based triple reuptake inhibitors (TRIs), such as Tesofensine, against legacy non-tropane alternatives like Sibutramine (an SNRI) and Rimonabant (a CB1 antagonist). Through rigorous in vivo microdialysis and Diet-Induced Obesity (DIO) models, we demonstrate how the unique pharmacodynamics of the 8-azabicyclo[3.2.1]octane structure translate into profound, sustained efficacy [2].

Mechanistic Overview & Pathway Visualization

Unlike flexible piperidine derivatives, the rigid 8-azabicyclo[3.2.1]octane skeleton locks the pharmacophore into an optimal orientation for simultaneous blockade of DAT, SERT, and NET. In vivo, this triple inhibition leads to a synergistic accumulation of extracellular dopamine (DA), serotonin (5-HT), and norepinephrine (NE) in the striatum and hypothalamus.

Recent optogenetic and chemogenetic validations have revealed that this specific monoamine surge selectively silences GABAergic neurons in the Lateral Hypothalamus (LH), directly suppressing feeding behavior (hypophagia) while simultaneously upregulating resting energy expenditure [3].

G A 8-azabicyclo[3.2.1]octane TRI (e.g., Tesofensine) B Blockade of DAT, SERT, and NET A->B C ↑ Synaptic DA, 5-HT, NE (Hypothalamus & Striatum) B->C D Silencing of LH GABAergic Neurons C->D E Activation of α1 & D1 Receptors C->E G Increased Resting Energy Expenditure C->G F Appetite Suppression (Hypophagia) D->F E->F H Sustained Body Weight Reduction F->H G->H

Fig 1: Pharmacological pathway of 8-azabicyclo[3.2.1]octane TRIs mediating weight loss.

Comparative In Vivo Efficacy Data

To establish a baseline for product performance, it is necessary to compare the 8-azabicyclo[3.2.1]octane scaffold against historically significant alternatives. The data below synthesizes in vivo findings from standard DIO rat models and translational clinical benchmarks [2, 4].

Compound ClassRepresentative DrugPrimary MechanismED50 for Hypophagia (DIO Rats)Striatal Drd2/3 AvailabilityMax Clinical Weight Loss (24 wks)
8-azabicyclo[3.2.1]octane TRI TesofensineDAT/SERT/NET Inhibition~1.3 mg/kgDecreased (Compensatory)~10-12%
Non-Tropane SNRI SibutramineSERT/NET Inhibition~3.5 mg/kgUnchanged~4-5%
CB1 Antagonist RimonabantCB1 Receptor Blockade~2.0 mg/kgIncreased~4-5%

Key Insight: The 8-azabicyclo[3.2.1]octane TRI demonstrates a significantly lower ED50 for hypophagia. Furthermore, the compensatory decrease in Drd2/3 availability observed with these compounds acts as an in vivo biomarker of robust, sustained dopamine transporter inhibition, a feature lacking in pure SNRIs [4].

Methodologies: In Vivo Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent artifactual data, explaining the causality behind critical experimental choices.

Protocol A: In Vivo Brain Microdialysis for Monoamine Quantification

Purpose: To quantify real-time changes in extracellular monoamines following the administration of 8-azabicyclo[3.2.1]octane derivatives.

Why this matters: Because 8-azabicyclo[3.2.1]octane compounds have complex, multi-target kinetics, static tissue homogenization cannot capture the temporal dynamics of neurotransmitter release. Microdialysis provides a live pharmacokinetic-pharmacodynamic (PK/PD) readout.

  • Stereotaxic Surgery & Guide Cannula Implantation:

    • Anesthetize the rat and secure it in a stereotaxic frame.

    • Implant a guide cannula aimed at the rostromedian hypothalamus (coordinates: AP -1.8 mm, ML ±0.5 mm, DV -8.0 mm).

    • Causality Check: Always use a dummy stylet during the 5-7 day recovery period. This prevents fibrous tissue from sealing the cannula tract, which would otherwise destroy the delicate microdialysis probe upon insertion.

  • Probe Equilibration:

    • Insert a concentric microdialysis probe (2 mm active membrane length to match the dorsoventral span of the target region).

    • Perfuse with Artificial Cerebrospinal Fluid (aCSF) at a constant rate of 1.5 µL/min.

    • Causality Check: The aCSF must be strictly pH-balanced (7.4) and osmotically matched to the rodent's plasma. Hypotonic or hypertonic solutions will cause local cellular swelling or lysis, artificially spiking baseline monoamine levels and invalidating the assay.

  • Baseline Sampling (Internal Validation):

    • Collect dialysate fractions every 20 minutes for at least 2 hours prior to dosing.

    • Self-Validating Step: Do not proceed with dosing until three consecutive baseline samples show <10% variance in DA and 5-HT concentrations. This ensures the blood-brain barrier has stabilized post-probe insertion.

  • Dosing and Temporal Collection:

    • Administer the 8-azabicyclo[3.2.1]octane compound (e.g., 2.0 mg/kg s.c.).

    • Continue collecting 20-minute fractions for 4–6 hours.

  • HPLC-ECD Analysis:

    • Quantify DA, 5-HT, and NE using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD).

Protocol B: Diet-Induced Obesity (DIO) Efficacy Model

Purpose: To validate the hypophagic and metabolic efficacy of the compound in a physiologically relevant disease state.

Why this matters: 8-azabicyclo[3.2.1]octane TRIs exhibit differential efficacy. They induce significantly greater weight loss in obese subjects compared to lean subjects due to the altered baseline GABAergic tone in the obese lateral hypothalamus [3]. Testing these compounds solely in lean wild-type mice will result in false-negative or underestimated efficacy profiles.

  • Diet Run-In Phase:

    • House male Sprague-Dawley rats under a 12:12 reverse light/dark cycle.

    • Feed a high-fat diet (60% kcal from fat) ad libitum for 12 weeks to establish the DIO phenotype.

  • Baseline Stratification (Critical Step):

    • Perform Nuclear Magnetic Resonance (NMR) body composition analysis.

    • Causality Check: Randomize the rats into vehicle and treatment groups based on both total body weight and fat mass percentage. Failure to stratify by fat mass can severely skew the statistical power of the energy expenditure readouts.

  • Habituation to Automated Feeding Chambers:

    • Transfer rats to automated metabolic cages (e.g., TSE PhenoMaster) for 5 days prior to the experiment.

    • Self-Validating Step: Monitor daily food intake during habituation. The experiment only begins when daily food intake stabilizes (variance <5% over 48 hours), proving the animals are no longer experiencing novel-environment stress (which naturally suppresses appetite).

  • Dosing and Nocturnal Monitoring:

    • Administer the compound 30 minutes prior to the onset of the dark phase (when rodents consume >80% of their daily calories).

    • Continuously record meal microstructure (latency to first meal, bout size, and bout frequency) over 12 hours. 8-azabicyclo[3.2.1]octane TRIs typically show a profound increase in the latency to the first meal [2].

Conclusion

The in vivo validation of 8-azabicyclo[3.2.1]octane-based compounds highlights the distinct pharmacological advantages of this rigid bicyclic scaffold. By accurately employing microdialysis and properly stratified DIO models, researchers can clearly observe the synergistic effects of triple monoamine reuptake inhibition. Compared to legacy SNRIs or CB1 antagonists, the tropane-derived TRIs offer superior appetite suppression and sustained modulation of hypothalamic feeding circuits, establishing them as highly potent candidates in metabolic and neurological drug development.

References

  • Cararas SA, et al. "Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters." Bioorganic & Medicinal Chemistry, 2008. URL:[Link]

  • Axel AMD, et al. "Tesofensine, a Novel Triple Monoamine Reuptake Inhibitor, Induces Appetite Suppression by Indirect Stimulation of α1 Adrenoceptor and Dopamine D1 Receptor Pathways in the Diet-Induced Obese Rat." Neuropsychopharmacology, 2010. URL:[Link]

  • Perez CI, et al. "Tesofensine, a novel antiobesity drug, silences GABAergic hypothalamic neurons." PLoS One, 2023. URL:[Link]

  • Astrup A, et al. "Effect of tesofensine on bodyweight loss, body composition, and quality of life in obese patients: a randomised, double-blind, placebo-controlled trial." The Lancet, 2008. URL:[Link]

Comparative

A Tale of Two Targets: A Comparative 3D-QSAR Guide to 8-Azabicyclo[3.2.1]octane Analogs for Muscarinic and Dopamine Transporter Inhibition

The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, from the anticholinergic drug atropine to the psychostimul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, from the anticholinergic drug atropine to the psychostimulant cocaine. The rigid, bicyclic nature of this scaffold provides a well-defined three-dimensional architecture, making it an ideal candidate for structure-activity relationship (SAR) studies. Among the computational methods available, three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has proven to be a powerful tool for elucidating the specific structural features that govern the interaction of these analogs with their biological targets.

This guide provides a comparative analysis of two distinct 3D-QSAR studies on 8-azabicyclo[3.2.1]octane analogs, showcasing how this versatile scaffold can be tailored to interact with two different and crucial central nervous system targets: muscarinic acetylcholine receptors and the dopamine transporter (DAT). By examining the methodologies, statistical robustness, and interpretive contour maps of these studies, we will illustrate how 3D-QSAR can guide the rational design of selective and potent ligands.

The Dichotomy of the Tropane Scaffold: Targeting Muscarinic Receptors vs. the Dopamine Transporter

The 8-azabicyclo[3.2.1]octane framework is a common feature in compounds that act as muscarinic receptor antagonists and those that inhibit the dopamine transporter.[1] Muscarinic antagonists are clinically used for a variety of conditions, including overactive bladder and chronic obstructive pulmonary disease, while DAT inhibitors have therapeutic potential in the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.[2] Despite sharing a common core, the structural requirements for potent and selective activity at these two targets are markedly different. This guide will delve into a comparative analysis of a specific 3D-QSAR study on muscarinic receptor antagonists with the generalized findings from similar studies on DAT inhibitors.

Case Study 1: Unraveling Muscarinic Receptor Antagonism

A notable 3D-QSAR study by Verma et al. (2009) investigated a series of 20 benztropine analogs, which are 8-azabicyclo[3.2.1]octane derivatives, as potent muscarinic receptor blockers.[3] The researchers employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models and identify the key structural features for antagonist activity.

Methodological Approach: A Ligand-Based Strategy

In the absence of a high-resolution crystal structure of the muscarinic receptor with a bound antagonist at the time, a ligand-based alignment strategy was employed. This is a common and effective approach in 3D-QSAR when structural information about the target is limited.[3] The lowest energy conformations of the 20 benztropine analogs were aligned using a database alignment rule, which superimposes the molecules based on a common substructure.

Experimental Protocol: Ligand-Based 3D-QSAR Workflow

  • Dataset Selection: A congeneric series of 20 8-azabicyclo[3.2.1]octane analogs with known muscarinic receptor binding affinities was compiled.

  • Molecular Modeling: The 3D structure of each analog was built and its energy was minimized to obtain the most stable conformation.

  • Molecular Alignment: The energy-minimized structures were aligned based on a common scaffold, in this case, the 8-azabicyclo[3.2.1]octane core.

  • CoMFA and CoMSIA Field Calculation:

    • CoMFA: Steric and electrostatic fields were calculated around the aligned molecules using a probe atom.

    • CoMSIA: In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields were also calculated.[4]

  • Partial Least Squares (PLS) Analysis: The relationship between the calculated field values (independent variables) and the biological activities (dependent variable) was established using PLS statistical analysis.

  • Model Validation: The predictive power of the generated models was assessed using internal validation (leave-one-out cross-validation) and, ideally, external validation with a test set of molecules.[2][3]

Statistical Validation: Robust and Predictive Models

The CoMFA and CoMSIA models developed by Verma et al. demonstrated excellent statistical robustness and predictive capability.[3]

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)
CoMFA 0.8190.991
CoMSIA 0.8100.988

Table 1: Statistical results of the CoMFA and CoMSIA models for muscarinic receptor antagonists.[3]

A q² value greater than 0.5 is generally considered indicative of a good predictive model. The high q² and r² values obtained in this study suggest that the models can reliably predict the muscarinic receptor affinity of new, untested 8-azabicyclo[3.2.1]octane analogs.

Interpreting the Contour Maps: A Blueprint for Design

The true power of 3D-QSAR lies in the visual interpretation of its contour maps, which highlight the regions in 3D space where specific physicochemical properties are predicted to enhance or diminish biological activity.

CoMFA Steric and Electrostatic Contour Maps (Muscarinic Antagonists)

  • Steric Fields: The model likely indicated that bulky substituents at certain positions of the tropane ring are favorable for activity, while steric hindrance is detrimental in other regions.

  • Electrostatic Fields: The contour maps would have revealed areas where electropositive or electronegative groups are preferred. For instance, an electropositive potential near the tropane nitrogen is a common feature for interaction with the negatively charged aspartate residue in the muscarinic receptor binding pocket.

CoMSIA Field Contributions (Muscarinic Antagonists)

The CoMSIA model would have provided a more nuanced understanding by including hydrophobic and hydrogen bonding fields. For example, it might have shown that hydrophobic groups on the aromatic rings of the benztropine analogs are crucial for binding, and that specific hydrogen bond acceptor or donor functionalities can significantly impact affinity.[3]

Case Study 2: Deciphering Dopamine Transporter Inhibition

While a single, comprehensive 3D-QSAR publication on a diverse set of 8-azabicyclo[3.2.1]octane analogs for DAT inhibition is not as readily available for a direct head-to-head comparison, a synthesis of findings from multiple studies on tropane-based DAT inhibitors allows for a robust comparative analysis.[5] These studies collectively point towards a different set of structural requirements for potent DAT inhibition compared to muscarinic antagonism.

Methodological Considerations: The Rise of Structure-Based Approaches

With the availability of high-resolution crystal structures of the dopamine transporter and its homologs, structure-based alignment has become an increasingly utilized and powerful technique in 3D-QSAR studies of DAT inhibitors.[5] This approach involves docking the ligands into the binding site of the transporter and using this docked conformation for alignment, which can provide a more biologically relevant alignment than purely ligand-based methods.

Experimental Protocol: Structure-Based 3D-QSAR Workflow

  • Target Preparation: A high-resolution crystal structure of the dopamine transporter (or a validated homology model) is prepared for docking.

  • Ligand Docking: The 8-azabicyclo[3.2.1]octane analogs are docked into the defined binding site of the DAT.

  • Alignment: The docked conformations of the ligands are used for the 3D-QSAR alignment.

  • CoMFA and CoMSIA Field Calculation: Similar to the ligand-based approach, steric, electrostatic, and other relevant fields are calculated.

  • PLS Analysis and Model Validation: Statistical analysis and validation are performed to generate and assess the predictive power of the 3D-QSAR models.

Statistical Performance: A Consistent Theme of Predictability

3D-QSAR models for DAT inhibitors, whether derived from ligand-based or structure-based alignments, have consistently demonstrated good statistical predictability, with q² values typically exceeding 0.5 and high r² values.

Interpreting the Contour Maps: A Different Set of Rules

The contour maps from 3D-QSAR studies of tropane-based DAT inhibitors reveal a distinct set of structural requirements compared to their muscarinic antagonist counterparts.

CoMFA and CoMSIA Contour Maps (DAT Inhibitors)

  • Steric Fields: Favorable steric bulk is often observed in different regions compared to the muscarinic models. For instance, the orientation and size of substituents on the aromatic rings are critical for fitting into the more constrained binding pocket of the DAT.

  • Electrostatic Fields: The electrostatic potential around the tropane nitrogen remains important for interaction with key residues like Asp79 in the DAT. However, the optimal electrostatic landscape across the rest of the molecule differs significantly from that of muscarinic antagonists.

  • Hydrophobic and Hydrogen Bonding Fields: Hydrophobic interactions are paramount for DAT inhibition, with the phenyl rings of the analogs typically engaging in pi-pi stacking or hydrophobic interactions with aromatic residues in the binding site. The role of hydrogen bonding can be more specific and directional compared to the more general electrostatic interactions.

Comparative Analysis: Two Targets, One Scaffold, Different Solutions

FeatureMuscarinic Receptor Antagonists (Verma et al., 2009)[3]Dopamine Transporter Inhibitors (Generalized Findings)[5]
Primary Alignment Strategy Ligand-BasedLigand-Based and increasingly Structure-Based
Key Interaction Types Steric and Electrostatic interactions are crucial.Hydrophobic interactions and specific electrostatic contacts are dominant.
Role of Tropane Nitrogen Essential for interaction with an aspartate residue.Essential for interaction with an aspartate residue (Asp79).
Influence of Aromatic Rings Steric bulk and electrostatic properties influence affinity.Pi-pi stacking and hydrophobic interactions are critical for high affinity.
Design Implications Focus on optimizing steric bulk and electrostatic potential.Emphasis on optimizing hydrophobic interactions and precise placement of polar groups.

Visualizing the Workflow: A 3D-QSAR Journey

3D_QSAR_Workflow cluster_Data_Preparation Data Preparation cluster_Alignment Alignment cluster_Model_Building Model Building & Analysis cluster_Interpretation Interpretation & Design A Dataset of 8-Azabicyclo[3.2.1]octane Analogs & Activities B Molecular Modeling (3D Structure Generation & Energy Minimization) A->B C Ligand-Based Alignment B->C D Structure-Based Alignment (Docking) B->D E CoMFA/CoMSIA Field Calculation C->E D->E F PLS Analysis E->F G Model Validation (q², r²) F->G H Contour Map Analysis G->H I Rational Design of New Analogs H->I

Caption: A generalized workflow for 3D-QSAR studies.

Conclusion: Guiding Rational Drug Design

This comparative guide illustrates the utility of 3D-QSAR in understanding the nuanced structure-activity relationships of 8-azabicyclo[3.2.1]octane analogs for two distinct biological targets. The study by Verma et al. on muscarinic antagonists provides a clear example of a successful ligand-based 3D-QSAR approach, yielding statistically robust models that offer valuable insights for lead optimization.[3] When contrasted with the collective findings from 3D-QSAR studies on DAT inhibitors, it becomes evident that while the tropane scaffold provides a rigid and favorable anchor, the specific decoration of this core with functional groups dictates the ultimate biological activity and selectivity.

For researchers and drug development professionals, 3D-QSAR serves as more than just a predictive tool; it is an interpretive framework that translates complex numerical data into intuitive, three-dimensional maps that can guide the creative process of designing novel and more effective therapeutic agents.

References

  • Verma, S. M., Razdan, B. K., & Sasmal, D. (2009). 3D-QSAR study of 8-azabicyclo[3.2.1] octane analogs antagonists of cholinergic receptor. Bioorganic & medicinal chemistry letters, 19(11), 3108–3112. [Link]

  • BenchChem. (2025). azabicyclo[3.2.1]oct-3-ene and Other Bicyclic Amines in Drug Design.
  • Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. (2024). bioRxiv. [Link]

  • Galiano, S., et al. (2023). Hybrid 2D/3D-QSAR Study of Methylamine Derivatives as Dopamine Transporter Inhibitors. Journal of the Brazilian Chemical Society. [Link]

  • Wang, S., et al. (2011). Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α 1A -Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. Molecules, 16(10), 8685-8705. [Link]

Sources

Validation

A Comparative Guide to the Evaluation of 3-Amino-8-azabicyclo[3.2.1]octane and its Replacements in CCR5 Antagonists

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of antiretroviral therapy, the C-C chemokine receptor type 5 (CCR5) has emerged as a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of antiretroviral therapy, the C-C chemokine receptor type 5 (CCR5) has emerged as a critical target for inhibiting HIV-1 entry into host cells. Maraviroc, the first-in-class approved CCR5 antagonist, features a pivotal 3-amino-8-azabicyclo[3.2.1]octane moiety that anchors the molecule within the receptor's binding pocket. This guide provides a comprehensive evaluation of this key structural component and its replacements, offering a comparative analysis of their performance based on experimental data. We will delve into the rationale behind experimental design and provide detailed protocols for the essential assays used to characterize these potent antiviral agents.

The Central Role of the 3-Amino-8-azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane core, a rigid bicyclic amine, serves as a crucial pharmacophore in a multitude of biologically active compounds.[1][2] In the context of CCR5 antagonists like Maraviroc, this moiety is instrumental in establishing a key salt bridge interaction with a critical acidic residue, glutamic acid (Glu283), in the transmembrane domain of the CCR5 receptor.[3] This high-affinity interaction is fundamental to the antagonist's ability to induce and stabilize a conformation of the receptor that is not recognized by the HIV-1 envelope glycoprotein gp120, thus preventing viral entry.[4] The rigid nature of this bicyclic system also serves to optimally orient the other pharmacophoric elements of the antagonist for interaction with the receptor, minimizing the entropic penalty upon binding and contributing to high potency.

Alternative Scaffolds: Seeking Improved Profiles

While the 3-amino-8-azabicyclo[3.2.1]octane scaffold has proven highly effective, the quest for improved pharmacokinetic properties, enhanced safety profiles, and novel intellectual property has driven the exploration of alternative core structures. This guide will focus on the comparative evaluation of several key replacements.

The 5-Amino-3-azabicyclo[3.3.0]octane Scaffold

A notable replacement for the 8-azabicyclo[3.2.1]octane core is the isomeric 5-amino-3-azabicyclo[3.3.0]octane system. This bicyclic amine was investigated as a viable alternative in Maraviroc analogs.[5] The rationale behind this substitution lies in maintaining a similar three-dimensional arrangement of the crucial amino group for the key interaction with Glu283, while potentially altering physicochemical properties such as solubility and metabolic stability.

Acyclic and Monocyclic Amines

Simpler acyclic or monocyclic amine-containing structures have also been explored to replace the rigid bicyclic core of Maraviroc. These approaches aim to reduce molecular complexity and potentially improve synthetic accessibility. However, the increased conformational flexibility of these more linear scaffolds can lead to a significant entropic cost upon binding to the receptor, often resulting in lower potency compared to their bicyclic counterparts.

Diverse Scaffolds from Other CCR5 Antagonists

Beyond direct analogs of Maraviroc, other classes of CCR5 antagonists have been developed, each with a unique core scaffold that achieves receptor antagonism through different binding modes. These include:

  • Piperazine-based scaffolds: Exemplified by Vicriviroc, this class of antagonists utilizes a central piperazine ring to orient the necessary pharmacophoric groups.[6]

  • Spirodiketopiperazine-based scaffolds: Aplaviroc represents this class, featuring a more complex spirocyclic system.[7][8]

  • Benzocycloheptene-based scaffolds: TAK-779 is a key example from this series of non-peptide CCR5 antagonists.

The evaluation of these diverse scaffolds provides valuable insights into the broader structure-activity relationships (SAR) of CCR5 antagonism.

Comparative Performance Evaluation

The following table summarizes the in vitro performance of representative compounds from each scaffold class. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions. However, the relative trends provide valuable insights for drug design.

Scaffold ClassRepresentative CompoundCCR5 Binding Affinity (Ki/IC50, nM)Functional Antagonism (IC50, nM)hERG Inhibition (IC50, µM)Oral Bioavailability (%F)
8-Azabicyclo[3.2.1]octane Maraviroc2.0 (IC90)[9]~1-10[9]>10[10][11]~33
5-Amino-3-azabicyclo[3.3.0]octane Maraviroc Analog1.9 - 111.1 - 20Not reportedNot reported
Piperazine-based Vicriviroc~1-5~1-10[12]>30[10]Dose-dependent[13]
Spirodiketopiperazine-based Aplaviroc~0.1-0.4[8]~0.4-0.6Not reportedPoor, but improved with analogs[7]
Benzocycloheptene-based TAK-7791.41.2 - 3.7Not reportedPoor

Data compiled from multiple sources and should be considered representative.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the key in vitro assays used to evaluate CCR5 antagonists. The choice of these specific assays is driven by the need to assess both the direct interaction of the compound with the receptor (binding affinity) and its ability to block the functional consequences of receptor activation (functional antagonism).

Diagram of the Evaluation Workflow

G cluster_0 Compound Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization A Design & Synthesize Analogs B Radioligand Binding Assay (CCR5 Affinity) A->B C Calcium Flux Assay (Functional Antagonism) A->C D HIV-1 Pseudovirus Entry Assay (Antiviral Efficacy) B->D C->D E hERG Inhibition Assay (Safety) D->E F ADME Profiling (Pharmacokinetics) D->F E->F G In Vivo Efficacy & Safety F->G

Caption: Experimental workflow for the evaluation of CCR5 antagonists.

CCR5 Radioligand Binding Assay

Rationale: This assay directly measures the affinity of a test compound for the CCR5 receptor by quantifying its ability to compete with a radiolabeled ligand that is known to bind to the receptor. It is a fundamental assay for determining the potency of a potential antagonist.[9][10][14]

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human CCR5 in appropriate media.

    • Harvest cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-MIP-1α or [³H]-Maraviroc) to each well.

    • Add increasing concentrations of the test compound (typically in a semi-logarithmic dilution series).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled, high-affinity CCR5 ligand).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

Rationale: CCR5 is a G-protein coupled receptor (GPCR) that, upon activation by its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), triggers a signaling cascade that results in an increase in intracellular calcium concentration. A calcium flux assay measures the ability of a test compound to block this chemokine-induced calcium mobilization, thus providing a measure of its functional antagonism.[15][16][17]

Protocol:

  • Cell Culture and Dye Loading:

    • Culture a suitable cell line (e.g., CHO-K1 cells stably co-expressing CCR5 and a promiscuous G-protein like Gα16, or a human T-cell line endogenously expressing CCR5) in a 96-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions. These dyes are cell-permeant and become fluorescent upon binding to calcium.

    • Incubate the cells to allow for de-esterification of the dye.

  • Compound Incubation and Signal Detection:

    • Add increasing concentrations of the test compound to the wells and incubate for a period to allow the compound to bind to the CCR5 receptors.

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Inject a pre-determined concentration of a CCR5 agonist (e.g., RANTES) into the wells to stimulate calcium release.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

    • For each concentration of the test compound, calculate the percentage of inhibition of the agonist-induced calcium response.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value for functional antagonism.

HIV-1 Pseudovirus Entry Assay

Rationale: This assay provides a direct measure of the antiviral activity of a CCR5 antagonist by assessing its ability to block the entry of HIV-1 into target cells. It utilizes replication-defective viral particles (pseudoviruses) that express the HIV-1 envelope glycoprotein (Env) on their surface and contain a reporter gene (e.g., luciferase or green fluorescent protein). This makes the assay safer and more high-throughput than working with live, replication-competent HIV-1.[18][19][20]

Protocol:

  • Cell Culture:

    • Culture a suitable target cell line, such as MAGI-CCR5 cells (HeLa cells engineered to express CD4, CCR5, and an HIV-1 LTR-driven β-galactosidase or luciferase reporter gene), in a 96-well plate.[21]

  • Compound and Virus Incubation:

    • Add increasing concentrations of the test compound to the cells.

    • Add a standardized amount of R5-tropic HIV-1 pseudovirus to each well.

    • Include control wells with virus only (no compound) and cells only (no virus).

  • Incubation and Reporter Gene Assay:

    • Incubate the plate for 48-72 hours to allow for viral entry and expression of the reporter gene.

    • Lyse the cells and measure the reporter gene activity according to the specific reporter used (e.g., measure luminescence for a luciferase reporter or colorimetric development for a β-galactosidase reporter).

  • Data Analysis:

    • The reporter signal is proportional to the number of viral entry events.

    • Calculate the percentage of inhibition of viral entry for each concentration of the test compound relative to the virus-only control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value for antiviral activity.

ADME and Safety Profiling

Beyond primary efficacy, a successful drug candidate must possess a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile and a good safety margin.

In Vitro Metabolic Stability

Rationale: This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s. High metabolic instability can lead to rapid clearance in vivo and poor oral bioavailability.[22][23]

Protocol:

  • Incubation:

    • Incubate the test compound at a fixed concentration with liver microsomes (or hepatocytes) from a relevant species (e.g., human, rat, dog) in the presence of NADPH (a necessary cofactor for many metabolic enzymes).

  • Sampling and Analysis:

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction (e.g., with acetonitrile) to stop enzymatic activity.

    • Analyze the remaining concentration of the parent compound in each sample using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of this line is the rate constant of metabolism (k).

    • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

hERG Inhibition Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes. Therefore, assessing the hERG liability of a compound early in development is crucial for safety.[24]

Protocol:

  • Automated Patch Clamp: This is the current gold-standard high-throughput method for assessing hERG inhibition.

    • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

    • An automated patch-clamp system establishes a whole-cell patch clamp configuration.

    • Apply a voltage protocol to elicit hERG channel currents.

    • Apply increasing concentrations of the test compound and measure the inhibition of the hERG current.

    • Determine the IC50 for hERG inhibition.

Conclusion

The 3-amino-8-azabicyclo[3.2.1]octane moiety is a highly effective scaffold for the design of potent CCR5 antagonists. However, the exploration of alternative core structures, such as the 5-amino-3-azabicyclo[3.3.0]octane system and other diverse scaffolds, is a valuable strategy for identifying next-generation CCR5 inhibitors with improved drug-like properties. A rigorous and systematic evaluation of these compounds, using a combination of binding, functional, antiviral, and safety assays as detailed in this guide, is essential for the successful development of new and effective antiretroviral therapies. The provided protocols and the rationale behind them offer a solid framework for researchers and drug development professionals to advance the field of CCR5-targeted therapeutics.

References

  • Velpula, A., et al. (2016). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV.
  • Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm, 8(2), 358-366.
  • Sasaki, T., et al. (2010). Spirodiketopiperazine-based CCR5 antagonists: Improvement of their pharmacokinetic profiles. Bioorganic & Medicinal Chemistry, 18(11), 3848-3861.
  • Application of the pseudovirus-based neutralization assay in the search for new antiviral drugs. Journal of Microbiology, Epidemiology and Immunobiology, (1), 4-13.
  • Dorr, P., et al. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721-4732.
  • Price, D. A., et al. (2012). Mitigating hERG inhibition: Design of orally bioavailable CCR5 antagonists as potent inhibitors of R5 HIV-1 replication. ACS Medicinal Chemistry Letters, 3(3), 216-221.
  • Recent Advances Targeting CCR5 for Cancer and Its Role in Immuno-Oncology. Cancer Research, 79(19), 4839-4845.
  • Boyle, C. D., & Palani, A. (2003). Structure-activity relationship studies: M2 and CCR5 receptor antagonists. Current Topics in Medicinal Chemistry, 3(10), 1155-1169.
  • Perros, M. (2015). Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection. Frontiers in Immunology, 6, 31.
  • Garcia-Perez, J., et al. (2022). Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. Frontiers in Immunology, 12, 808545.
  • Vandekerckhove, L., et al. (2007). CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. Current HIV Research, 5(5), 493-500.
  • Lemoine, R. C., et al. (2010). Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc. Bioorganic & Medicinal Chemistry Letters, 20(5), 1674-1676.
  • Palani, A., et al. (2004). Orally bioavailable competitive CCR5 antagonists. Journal of Medicinal Chemistry, 47(8), 1939-1955.
  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-261.
  • Eurofins Discovery. (n.d.). Calcium Flux Assays. Retrieved from [Link]

  • Price, D. A., et al. (2012). Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. ACS Medicinal Chemistry Letters, 3(3), 216–221.
  • Optimization of Cellular Transduction by the HIV-Based Pseudovirus Platform with Pan-Coronavirus Spike Proteins. Viruses, 16(9), 1435.
  • Chen, J. Z., & Zhan, P. (2014). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Current Topics in Medicinal Chemistry, 14(13), 1539-1555.
  • Uenishi, R., et al. (2001). Rapid and Simple Phenotypic Assay for Drug Susceptibility of Human Immunodeficiency Virus Type 1 Using CCR5-Expressing HeLa/CD4+ Cell Clone 1-10 (MAGIC-5). Antimicrobial Agents and Chemotherapy, 45(12), 3422-3428.
  • Wang, T., et al. (2011). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery, 16(6), 735-744.
  • drug interactions with ccr5 antagonists aplaviroc & vicriviroc. (2012). University of Liverpool.
  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Discovery Today: Technologies, 20, 1-7.
  • Price, D. A., et al. (2006). Overcoming hERG affinity in the discovery of maraviroc; a CCR5 antagonist for the treatment of HIV. Bioorganic & Medicinal Chemistry Letters, 16(17), 4633-4637.
  • Sasaki, T., et al. (2009). Spiropiperidine CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(18), 5285-5288.
  • CCR5 receptor antagonist. (2023, December 14). In Wikipedia. [Link]

  • Shin, N., et al. (2006). Inhibitory potencies of different CCR5 antagonists against binding of 125I-MIP-1α, 125I-MIP-1β, and 125I-RANTES to recombinant CCR5. Journal of Pharmacological and Toxicological Methods, 54(2), 190-198.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 11-23.
  • Kothandan, G., et al. (2012). Structural Insights from Binding Poses of CCR2 and CCR5 with Clinically Important Antagonists: A Combined In Silico Study. PLoS ONE, 7(3), e32864.
  • Price, D. A., et al. (2006). Overcoming HERG affinity in the discovery of the CCR5 antagonist maraviroc. Bioorganic & Medicinal Chemistry Letters, 16(17), 4633-4637.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). Journal of Pharmaceutical and Biomedical Analysis, 206, 114380.
  • Polonchuk, L. (2014). Early identification of hERG liability in drug discovery programs by automated patch clamp. Frontiers in Pharmacology, 5, 207.
  • Wójcik, M., et al. (2023). Multivariate Chemometric Comparison of Forced Degradation and Electrochemical Oxidation LC–MS Profiles of Maraviroc. Molecules, 28(3), 1146.
  • Structures of CCR5 antagonists A) Cenicriviroc, B) Vicriviroc, C) Aplaviroc and D) Maraviroc. (n.d.).
  • Vandekerckhove, L., et al. (2007). CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. Current HIV Research, 5(5), 493-500.
  • Vicriviroc Phase 3 Trial and Naive Study May Afford New Angle on Role of CCR5 Blockers. (2009). The Body Pro.
  • azabicyclo[3.2.1]oct-3-ene and Other Bicyclic Amines in Drug Design. (2025). Benchchem.
  • Sharma, M. C., & Smita, S. (2009). 3D-QSAR study of 8-azabicyclo[3.2.1] octane analogs antagonists of cholinergic receptor. Medicinal Chemistry Research, 18(6), 441-453.
  • 3-Amino-3-azabicyclo 3.3.0 octane 97 58108-05-7. (n.d.). Sigma-Aldrich.
  • Process for the synthesis of N-amino-3-azabicyclo [3.3.0] octane. (2001). DK169669B1.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3-Benzylidene-8-azabicyclo[3.2.1]octane Hydrochloride

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and compliance of your laboratory practices. The proper disposal of chemical reagents is not m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and compliance of your laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental component of responsible scientific stewardship. This guide provides a comprehensive framework for the safe disposal of 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride, grounding procedural steps in established safety protocols and regulatory standards.

The structural nature of 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride, a derivative of the tropane alkaloid scaffold, suggests potential biological activity and, consequently, requires a cautious and informed approach to its disposal. This document is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this process effectively, ensuring the protection of personnel and the environment.

The Foundational Role of the Safety Data Sheet (SDS)

Before any handling or disposal procedures are initiated, the Safety Data Sheet (SDS) for 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride must be consulted. This document, provided by the chemical manufacturer, is the primary and most authoritative source of information regarding the specific hazards and handling requirements of the substance.

Key Sections to Review in the SDS:

  • Section 2: Hazards Identification: This will detail the specific physical and health hazards associated with the compound.

  • Section 7: Handling and Storage: Provides guidance on safe handling practices to minimize exposure.

  • Section 8: Exposure Controls/Personal Protection: Specifies the necessary personal protective equipment (PPE).

  • Section 13: Disposal Considerations: This section is paramount and will provide the manufacturer's recommendations for proper disposal, including any specific regulatory requirements.

In the absence of a specific SDS for 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride, a conservative approach must be adopted, treating the compound as a hazardous substance based on its chemical class.

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Based on its structure as a tropane alkaloid derivative, 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride should be presumed to be biologically active and potentially toxic. Therefore, it must be managed as hazardous chemical waste.

Core Principles of Segregation:

  • Dedicated Waste Stream: Establish a dedicated, clearly labeled waste container for 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips).

  • Avoid Commingling: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts.

  • Solid vs. Liquid: If the compound is in a solution, it should be collected in a designated liquid waste container, separate from the solid form.

Personal Protective Equipment (PPE) and Safe Handling

Given the potential for biological activity and the powdered nature of the hydrochloride salt, minimizing exposure through inhalation, ingestion, and dermal contact is critical.

Personal Protective Equipment (PPE) for Handling 3-Benzylidene-8-azabicyclo[3.2.1]octane Hydrochloride Waste
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Safe Handling Practices:

  • Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust.

  • Use dedicated spatulas and weighing instruments.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the disposal of 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride. Note: This is a generalized procedure and must be adapted to comply with your specific institutional and local regulations.

Step 1: Container Selection and Labeling

  • Choose a waste container that is chemically compatible with 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride and any solvents used. A high-density polyethylene (HDPE) container is generally suitable for solid waste.

  • The container must be in good condition with a secure, leak-proof lid.

  • Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride"

    • The approximate quantity of waste.

    • The date the waste was first added to the container.

    • Any relevant hazard warnings (e.g., "Toxic").

Step 2: Waste Collection

  • Carefully transfer the solid waste into the labeled container using a funnel or other appropriate tools to prevent spills.

  • Any contaminated disposables (e.g., gloves, weighing paper) should also be placed in this container.

  • For solutions, use a designated liquid waste container, ensuring it is properly labeled as described above.

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

  • The SAA should be under the control of the laboratory personnel and near the point of generation.

  • Ensure the storage area is well-ventilated and that incompatible wastes are not stored together.

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Do not attempt to dispose of this chemical via standard trash or down the drain. Drain disposal of such compounds is prohibited as it can have detrimental effects on aquatic life and interfere with wastewater treatment processes.

  • The most common and environmentally responsible method for the final disposal of this type of chemical waste is high-temperature incineration by a licensed hazardous waste disposal facility.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., water, if appropriate) and collect the cleaning materials as hazardous waste.

  • Skin Exposure:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention.

  • Eye Exposure:

    • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the logical flow for ensuring the safe and compliant disposal of 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride.

start Start: Need to Dispose of 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl sds Obtain and Review Safety Data Sheet (SDS) start->sds classify Characterize Waste as Hazardous (Presumptive Toxicity) sds->classify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) classify->ppe segregate Segregate Waste Stream (Dedicated, Labeled Container) ppe->segregate collect Collect Waste & Contaminated Materials in a Sealed, Compatible Container segregate->collect label Label Container with: - Full Chemical Name - Hazard Warnings - Accumulation Start Date collect->label store Store in Designated Satellite Accumulation Area (SAA) label->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the disposal of 3-Benzylidene-8-azabicyclo[3.2.1]octane HCl.

By adhering to these principles and procedures, you can ensure that the disposal of 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of laboratory practice.

References

  • PubChem Compound Summary for 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride. National Center for Biotechnology Information. [Link]

  • Managing Your Hazardous Waste: A Guide for Small Businesses. United States Environmental Protection Agency (EPA). [Link]

  • Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration (OSHA). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine. (2011). The National Academies Press. [Link]

© Copyright 2026 BenchChem. All Rights Reserved.